Emedastine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZBQVCBVDWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |
| Record name | Emedastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048243 | |
| Record name | Emedastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emedastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (difumarate formulation), 1.44e+00 g/L | |
| Record name | Emedastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emedastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87233-61-2 | |
| Record name | Emedastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emedastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emedastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emedastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMEDASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Emedastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Emedastine's Mechanism of Action on H1-Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emedastine is a potent and highly selective second-generation antihistamine that primarily exerts its therapeutic effects through competitive and reversible binding to the histamine H1-receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning emedastine's action, with a focus on its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its pharmacological profile and visualizations of the pertinent biological and experimental workflows.
Introduction
Histamine, a key mediator in allergic and inflammatory responses, elicits its effects through four distinct G-protein coupled receptors (GPCRs), designated H1 through H4. The histamine H1-receptor is predominantly involved in the pathophysiology of allergic conditions such as allergic conjunctivitis and rhinitis. Upon activation by histamine, the H1-receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, including itching, vasodilation, and increased vascular permeability. Emedastine is a second-generation H1-receptor antagonist specifically designed for topical ophthalmic use to alleviate the signs and symptoms of allergic conjunctivitis.[1][2] Its high affinity and selectivity for the H1-receptor, coupled with its pharmacological profile as an inverse agonist, contribute to its clinical efficacy.
Emedastine's Binding Affinity and Selectivity
Emedastine demonstrates a high and specific affinity for the histamine H1-receptor, which is fundamental to its pharmacological activity. This has been quantified through radioligand binding assays.
Quantitative Data: Receptor Binding Affinity
The binding affinity of emedastine for histamine receptors is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Emedastine Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| Histamine H1 | 1.3 ± 0.1 | Pyrilamine | - |
| Histamine H2 | 49,067 ± 11,113 | Tiotidine | - |
| Histamine H3 | 12,430 ± 1,282 | N-methyl histamine | - |
Data compiled from multiple sources.[3][4]
Emedastine's affinity for the H1-receptor is several thousand-fold higher than for the H2 and H3 receptors, highlighting its remarkable selectivity.[3] This high selectivity minimizes the potential for off-target effects that can be associated with less selective antihistamines.
Functional Antagonism and Inverse Agonism
Beyond simply blocking the binding of histamine, most second-generation H1-antihistamines, including emedastine, are now understood to be inverse agonists. H1-receptors exhibit a degree of constitutive activity even in the absence of histamine. While a neutral antagonist would only block the binding of an agonist, an inverse agonist binds to the inactive state of the receptor, stabilizing it and reducing the basal level of receptor signaling.
Quantitative Data: Functional Potency
The functional potency of emedastine is assessed by its ability to inhibit histamine-induced downstream signaling events, such as the production of inositol phosphates. This is quantified by the half-maximal inhibitory concentration (IC50).
| Assay | Cell Type | Emedastine IC₅₀ (nM) |
| Histamine-induced phosphoinositide turnover | Human Trabecular Meshwork Cells | 1.44 ± 0.3 |
| Histamine-induced phosphoinositide (PI) turnover | Human Conjunctival Epithelial Cells | 1.8 |
| Histamine-induced phosphoinositide (PI) turnover | Transformed Human Trabecular Meshwork Cells | 1.58 |
| Histamine-induced phosphoinositide (PI) turnover | Human Corneal Fibroblasts | 0.5 |
Data compiled from multiple sources.
The low nanomolar IC50 values demonstrate emedastine's high potency in functionally antagonizing the H1-receptor.
Signaling Pathways
The histamine H1-receptor is a Gq-protein coupled receptor. Upon histamine binding, the Gq protein activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction. Emedastine, by acting as an inverse agonist, stabilizes the H1-receptor in its inactive conformation, preventing this Gq-mediated signaling cascade.
Visualization of H1-Receptor Signaling
Caption: H1-Receptor Signaling Pathway and Emedastine's Point of Intervention.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of emedastine with the H1-receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
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Objective: To quantify the affinity of emedastine for the H1, H2, and H3 histamine receptors.
-
Materials:
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Cell membranes expressing the target histamine receptor subtype (e.g., from rodent brain or recombinant cell lines).
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Radioligand: [³H]pyrilamine (for H1), [³H]tiotidine (for H2), [³H]N-methyl histamine (for H3).
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Unlabeled emedastine.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
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Scintillation fluid.
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Glass fiber filters.
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Filtration apparatus.
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Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled emedastine in assay buffer.
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In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled emedastine.
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Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist for the respective receptor).
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Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
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Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
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Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled emedastine concentration.
-
Determine the IC50 value (the concentration of emedastine that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide Turnover Assay
This functional assay measures the ability of a compound to antagonize histamine-induced second messenger production.
-
Objective: To determine the functional potency (IC50) of emedastine in inhibiting histamine-stimulated phosphoinositide turnover.
-
Materials:
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Cultured cells expressing the H1-receptor (e.g., human trabecular meshwork cells, conjunctival epithelial cells).
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[³H]myo-inositol.
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Cell culture medium.
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Histamine.
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Emedastine.
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LiCl solution.
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Perchloric acid or trichloroacetic acid.
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Dowex AG1-X8 anion-exchange resin.
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Scintillation fluid and counter.
-
-
Procedure:
-
Culture the cells to near confluency in multi-well plates.
-
Label the cells by incubating them with [³H]myo-inositol in inositol-free medium for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.
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Wash the cells to remove unincorporated [³H]myo-inositol.
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Pre-incubate the cells with LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of emedastine to the wells, followed by a fixed concentration of histamine to stimulate the H1-receptor. Include control wells with no drug, histamine only, and emedastine only.
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Incubate for a defined period (e.g., 30-60 minutes).
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Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
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Extract the soluble inositol phosphates.
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Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates produced against the logarithm of the emedastine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Model of Allergic Conjunctivitis
This preclinical model is used to evaluate the efficacy of a drug in a living organism.
-
Objective: To assess the in vivo efficacy of topically administered emedastine in a guinea pig model of allergic conjunctivitis.
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Animal Model: Actively sensitized guinea pigs are commonly used. Sensitization is typically achieved by subconjunctival injection of an allergen (e.g., ovalbumin) with an adjuvant.
-
Procedure:
-
Sensitize the guinea pigs to the chosen allergen.
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After a sensitization period (e.g., 14 days), challenge the animals with a topical application of the allergen to induce an allergic reaction.
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Administer different concentrations of emedastine ophthalmic solution or a vehicle control to the eyes of the animals at a specified time before the allergen challenge.
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Evaluate the signs and symptoms of allergic conjunctivitis at various time points after the challenge. This can include scoring of conjunctival redness, chemosis (swelling), and discharge.
-
In some protocols, vascular permeability is quantified by injecting a dye (e.g., Evans blue) intravenously and measuring its extravasation into the conjunctival tissue.
-
-
Data Analysis:
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Compare the severity of allergic symptoms in the emedastine-treated groups to the vehicle-treated group.
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Determine the dose-dependent inhibitory effect of emedastine.
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Experimental and Logical Workflows
The development and characterization of an H1-antihistamine like emedastine follows a logical progression from in vitro to in vivo studies.
Visualization of Preclinical Development Workflow
Caption: Logical Workflow for the Preclinical Development of an H1-Antihistamine.
Conclusion
Emedastine's mechanism of action on the H1-receptor is characterized by its high affinity, remarkable selectivity, and potent inverse agonist activity. This pharmacological profile effectively inhibits the histamine-induced signaling cascade that underlies the symptoms of allergic conjunctivitis. The in-depth understanding of its molecular interactions, elucidated through a range of in vitro and in vivo experimental models, provides a solid foundation for its clinical application and for the future development of novel anti-allergic therapies. This technical guide serves as a comprehensive resource for professionals in the field, detailing the core principles and methodologies for evaluating such compounds.
References
- 1. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of emedastine, a potent, selective histamine H1 antagonist for topical ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine receptor‐subtype affinities, selectivities, and potencies of emedastine, a novel H1‐selective antagonist, and other ocularly employed antihistamines | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Emedastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emedastine is a potent and selective second-generation histamine H1 receptor antagonist widely used in ophthalmic solutions for the management of allergic conjunctivitis. This technical guide provides a comprehensive overview of the chemical structure and a detailed analysis of the synthetic pathways leading to Emedastine. The synthesis is broken down into key experimental stages, complete with protocols and quantitative data to facilitate replication and further research. Visual representations of the chemical structure and synthesis pathway are provided to enhance understanding.
Chemical Structure and Properties
Emedastine is chemically known as 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole.[1] Its structure features a benzimidazole core, which is crucial for its antihistaminic activity, linked to an N-methylated homopiperazine moiety and an ethoxyethyl group.
Below is a visual representation of the chemical structure of Emedastine.
Caption: Chemical Structure of Emedastine.
Table 1: Chemical and Physical Properties of Emedastine
| Property | Value | Reference |
| IUPAC Name | 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole | [1] |
| CAS Number | 87233-61-2 | [1] |
| Molecular Formula | C₁₇H₂₆N₄O | [1] |
| Molecular Weight | 302.41 g/mol | [1] |
Synthesis Pathway of Emedastine
The synthesis of Emedastine can be achieved through a multi-step process. A common and efficient route involves the preparation of a key intermediate, 2-chloro-1-(2-ethoxyethyl)benzimidazole, followed by its condensation with 1-methylhomopiperazine. An improved synthetic method highlights the use of a phase transfer catalyst to enhance yields and simplify the reaction conditions.
The overall synthesis can be visualized as follows:
Caption: General Synthesis Pathway of Emedastine.
Experimental Protocols
Synthesis of 2-Chloro-1-(2-ethoxyethyl)benzimidazole (Intermediate 1)
This key intermediate is synthesized via the N-alkylation of 2-chlorobenzimidazole with 1-bromo-2-ethoxyethane. The use of a phase transfer catalyst has been shown to improve the yield of this reaction.
Experimental Protocol:
-
Reactants: 2-Chlorobenzimidazole, 1-Bromo-2-ethoxyethane, a suitable base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Solvent: A suitable organic solvent such as acetonitrile.
-
Procedure:
-
To a stirred suspension of 2-chlorobenzimidazole and potassium carbonate in acetonitrile, add the phase transfer catalyst.
-
Add 1-bromo-2-ethoxyethane dropwise to the mixture.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-chloro-1-(2-ethoxyethyl)benzimidazole.
-
Table 2: Quantitative Data for the Synthesis of Intermediate 1
| Parameter | Value | Reference |
| Yield | 67.9% (Improved Method) |
Synthesis of Emedastine
The final step involves the nucleophilic substitution of the chlorine atom in 2-chloro-1-(2-ethoxyethyl)benzimidazole with 1-methylhomopiperazine.
Experimental Protocol:
-
Reactants: 2-Chloro-1-(2-ethoxyethyl)benzimidazole and 1-Methylhomopiperazine.
-
Procedure:
-
A mixture of 2-chloro-1-(2-ethoxyethyl)benzimidazole and an excess of 1-methylhomopiperazine is heated.
-
The reaction is typically carried out without a solvent, with 1-methylhomopiperazine acting as both reactant and solvent.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess 1-methylhomopiperazine is removed under reduced pressure.
-
The residue is then purified, for instance, by column chromatography on silica gel, to afford Emedastine.
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Table 3: Quantitative Data for the Synthesis of Emedastine
| Parameter | Value | Reference |
| Yield | 74.9% (Improved Method) |
Characterization Data
The structure of the synthesized Emedastine and its intermediates is confirmed using various spectroscopic techniques.
Table 4: Spectroscopic Data for Emedastine
| Technique | Observed Data |
| Infrared (IR) | Characteristic peaks corresponding to C-H, C-N, C=N, and C-O-C functional groups. |
| ¹H NMR | Resonances corresponding to the aromatic protons of the benzimidazole ring, the methylene protons of the ethoxyethyl group, and the protons of the homopiperazine ring. |
| ¹³C NMR | Signals for all the unique carbon atoms present in the Emedastine molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of Emedastine. |
Conclusion
This technical guide has detailed the chemical structure and an efficient synthesis pathway for Emedastine. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field of drug development. The use of a phase transfer catalyst in the synthesis of the key intermediate, 2-chloro-1-(2-ethoxyethyl)benzimidazole, represents a significant improvement, leading to higher yields. The characterization data outlined are essential for the quality control and verification of the synthesized compound. Further research could focus on the development of even more efficient, cost-effective, and environmentally friendly synthetic routes.
References
An In-depth Technical Guide to the Molecular Formula and Physicochemical Properties of Emedastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine is a second-generation antihistamine distinguished by its high affinity and selectivity for the histamine H1 receptor.[1] It is primarily formulated as emedastine difumarate for ophthalmic use in the management of allergic conjunctivitis.[1] This technical guide provides a comprehensive overview of the molecular formula and core physicochemical properties of emedastine and its difumarate salt. The information herein is intended to support research, development, and formulation activities by providing key data, experimental methodologies, and a detailed examination of its mechanism of action.
Molecular and Physicochemical Data
The fundamental molecular and physicochemical characteristics of emedastine and emedastine difumarate are summarized in the tables below. These properties are critical for understanding the behavior of the molecule in various physiological and formulation environments.
Table 1: Molecular Properties of Emedastine and Emedastine Difumarate
| Property | Emedastine | Emedastine Difumarate |
| IUPAC Name | 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole[1] | bis((E)-but-2-enedioic acid);1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |
| Molecular Formula | C₁₇H₂₆N₄O[1] | C₂₅H₃₄N₄O₉ |
| Molecular Weight | 302.41 g/mol [1] | 534.56 g/mol |
| CAS Number | 87233-61-2 | 87233-62-3 |
Table 2: Physicochemical Properties of Emedastine and Emedastine Difumarate
| Property | Value | Form | Reference |
| Melting Point | 153.39 °C | Difumarate | |
| Solubility | Soluble in water | Difumarate | |
| logP | 2.6 | Emedastine | |
| pKa | 8.66 (Strongest Basic) | Emedastine |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies for key parameters.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point of emedastine difumarate was determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Instrumentation: A Shimadzu-DSC 50 or equivalent is utilized.
-
Sample Preparation: Approximately 2 mg of the sample is weighed and packed into a platinum pan.
-
Calibration: The instrument is calibrated using a standard reference material, such as indium (99.9%).
-
Experimental Conditions: The sample is heated at a constant rate of 2°C/minute under a dynamic nitrogen atmosphere with a flow rate of 30 mL/min. The temperature is ramped up to 300°C.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.
Solubility Determination by Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
-
Procedure:
-
An excess amount of emedastine difumarate is added to a series of vials containing aqueous media of different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological range.
-
The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the samples are allowed to stand to permit the sedimentation of the undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to separate the dissolved drug from any remaining solid particles.
-
The concentration of emedastine in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate for each pH condition.
-
pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.
-
Instrumentation: A calibrated potentiometer with a pH electrode is used.
-
Sample Preparation: A solution of emedastine is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM). The ionic strength of the solution is maintained with a background electrolyte like 0.15 M potassium chloride.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The pH of the solution is monitored and recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
-
Procedure:
-
A solution of emedastine is prepared in either n-octanol or water.
-
Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask containing a known amount of emedastine.
-
The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of emedastine in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration of emedastine in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
-
Mechanism of Action: H1 Receptor Antagonism
Emedastine functions as a selective antagonist of the histamine H1 receptor. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that mediates allergic and inflammatory responses.
The binding of histamine to the H1 receptor leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). The activation of this pathway ultimately leads to various cellular responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.
Emedastine exerts its therapeutic effect by competitively binding to the H1 receptor, thereby preventing histamine from binding and initiating this signaling cascade. This blockade of the H1 receptor effectively mitigates the symptoms of allergic conjunctivitis.
Signaling Pathway of Histamine H1 Receptor
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by Emedastine.
References
Impact of Emedastine on Th1 and Th2 cell differentiation
An In-Depth Technical Guide: The Impact of Emedastine on Th1 and Th2 Cell Differentiation
Introduction
The differentiation of naïve CD4+ T helper (Th) cells into distinct effector lineages, primarily Th1 and Th2 cells, is a critical determinant of the adaptive immune response. The balance between these two subsets is pivotal for maintaining immune homeostasis. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), orchestrate cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells, which secrete cytokines like interleukin-4 (IL-4), IL-5, and IL-13, are central to humoral immunity and the clearance of extracellular pathogens. An imbalance, often skewed towards a dominant Th2 response, is a hallmark of allergic inflammatory diseases such as atopic dermatitis and allergic conjunctivitis[1].
Antigen-presenting cells (APCs), such as Langerhans cells (LCs) in the epidermis and mast cells in the dermis, are the primary orchestrators of Th cell polarization. Upon capturing an antigen, APCs provide crucial signals to naïve T cells: Signal 1 through the T cell receptor (TCR) and Signal 2 via co-stimulatory molecules like CD86 and CD40. The nature of these signals dictates the subsequent differentiation pathway.
Emedastine is a second-generation antihistamine drug known for its high affinity and selectivity as an H1 receptor antagonist[2]. While its primary clinical use is in alleviating symptoms of allergic conditions, emerging research has revealed a broader immunomodulatory role. Emedastine has been shown to inhibit the differentiation of both Th1 and Th2 cells, a function that extends beyond its antihistaminic properties and suggests a direct impact on the initial stages of T cell activation and polarization[3][4][5]. This guide provides a detailed examination of the mechanisms, experimental evidence, and protocols related to Emedastine's effect on Th1 and Th2 cell differentiation.
Core Mechanism: Inhibition of APC Co-stimulatory Function
Emedastine exerts its influence on T cell differentiation not by acting on T cells directly, but by modulating the function of APCs. Studies have demonstrated that Emedastine suppresses the expression of critical co-stimulatory molecules on both mast cells and Langerhans cells, thereby obstructing their ability to effectively prime naïve T cells.
When mediated by mast cells , Emedastine was found to significantly inhibit the expression of the co-stimulatory molecule CD86 on the cell surface. This down-regulation was confirmed at both the mRNA and protein levels. The expression of MHC class II molecules, which are necessary for antigen presentation, was not affected, indicating a specific effect on the co-stimulatory signal rather than the primary antigen recognition step.
In a similar fashion, when differentiation is mediated by Langerhans cells , Emedastine was shown to suppress the expression of CD40 . By attenuating these essential co-stimulatory signals, Emedastine-treated APCs fail to provide the complete activation signals required for robust T cell proliferation and differentiation, leading to a concurrent suppression of both Th1 and Th2 pathways. This effect appears to be independent of its histamine H1 receptor antagonism and may be linked to the inhibition of intracellular calcium ion influx within the APCs.
Quantitative Data Summary
The following tables summarize the observed effects of Emedastine on key immunological markers as reported in referenced studies.
Table 1: Effect of Emedastine on Th1/Th2 Cytokine Production
| APC Mediator | Target Cytokine | Emedastine Effect | Experimental Model | Reference(s) |
| Mast Cells | IFN-γ (Th1) | Significant Suppression | In vitro co-culture of murine mast cells and naïve CD4+ T cells | |
| Mast Cells | IL-4 (Th2) | Significant Suppression | In vitro co-culture of murine mast cells and naïve CD4+ T cells | |
| Langerhans Cells | IFN-γ (Th1) | Significant Down-regulation | In vivo mouse model with injection of OVA-pulsed LCs | |
| Langerhans Cells | IL-4 (Th2) | Significant Down-regulation | In vivo mouse model with injection of OVA-pulsed LCs |
Table 2: Effect of Emedastine on APC Co-stimulatory Molecule Expression
| APC Type | Target Molecule | Emedastine Effect | Method of Detection | Reference(s) |
| Mast Cells | CD86 | Significant Suppression | RT-PCR & Flow Cytometry | |
| Langerhans Cells | CD40 | Suppression | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols synthesized from the cited literature for assessing the impact of Emedastine on Th cell differentiation.
Protocol 1: In Vitro Mast Cell-Mediated Th1/Th2 Differentiation Assay
This protocol is based on the methodology described by Matsui et al. for investigating the influence of Emedastine on Th1/Th2 differentiation via mast cells.
-
Preparation of Bone Marrow-Derived Mast Cells (BMMCs):
-
Harvest splenocytes from BALB/c mice.
-
Culture the splenocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and tumor necrosis factor-alpha (TNF-α).
-
Maintain the culture for an extended period (several weeks) to allow for the differentiation and proliferation of a pure mast cell population.
-
-
Treatment of Mast Cells with Emedastine:
-
Incubate the cultured mast cells (APCs) for 18 hours in the presence or absence of Emedastine (e.g., 50 µM).
-
Prepare a control group of mast cells incubated under identical conditions without Emedastine.
-
-
Co-culture with Naïve T Cells:
-
Isolate naïve CD4+ T cells from the spleens of DO11.10 TCR transgenic mice, which are specific for ovalbumin (OVA) peptide.
-
Wash the Emedastine-treated and control mast cells to remove any residual drug.
-
Co-culture the mast cells with the isolated naïve CD4+ T cells in the presence of OVA peptide (e.g., 1 µg/mL).
-
Incubate the co-culture for 5 days to allow for T cell differentiation.
-
-
Restimulation and Cytokine Analysis:
-
After the 5-day differentiation period, harvest the T helper cells.
-
Restimulate the differentiated T cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin for 24 hours.
-
Collect the culture supernatants.
-
Determine the concentrations of IFN-γ and IL-4 in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Analysis of Surface Markers (Optional):
-
To confirm the mechanism, analyze the expression of CD86 on the mast cells (after the 18-hour incubation with Emedastine) using flow cytometry.
-
Protocol 2: In Vivo Langerhans Cell-Mediated Th1/Th2 Development Assay
This protocol is adapted from studies examining the effects of anti-allergy drugs on LC-mediated T cell development.
-
Preparation and Treatment of Langerhans Cells (LCs):
-
Isolate epidermal cells from murine skin and enrich for LCs.
-
Pulse the LCs with an antigen, such as OVA peptide, for 18 hours.
-
During the antigen pulsing, treat the LCs with various concentrations of Emedastine (e.g., 5-50 µM) or a vehicle control.
-
-
In Vivo Priming:
-
After treatment, thoroughly wash the LCs to remove external peptide and drug.
-
Inject the OVA-pulsed LCs into the hind footpads of naïve recipient mice.
-
-
Analysis of Lymph Node Response:
-
After 5 days, harvest the popliteal lymph nodes from the recipient mice.
-
Prepare a single-cell suspension from the lymph node cells.
-
Restimulate the lymph node cells in vitro for 48 hours using anti-CD3 and anti-CD28 antibodies to trigger T cell cytokine production.
-
-
Cytokine Measurement:
-
Collect the culture supernatants from the restimulated lymph node cells.
-
Measure the concentrations of IFN-γ and IL-4 using ELISA to assess the Th1 and Th2 response, respectively.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Proposed Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine-stimulated cytokine secretion from human conjunctival epithelial cells: inhibition by the histamine H1 antagonist emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells [jstage.jst.go.jp]
- 4. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Emedastine's Modulation of Inflammatory Cytokine and Chemokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emedastine, a potent and selective histamine H1 receptor antagonist, has demonstrated significant immunomodulatory effects beyond its primary antihistaminic action. This technical guide provides an in-depth analysis of emedastine's role in modulating the production of inflammatory cytokines and chemokines. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the anti-inflammatory properties of emedastine and similar compounds.
Introduction
Chronic allergic and inflammatory conditions are characterized by the dysregulated production of a complex network of cytokines and chemokines. These signaling molecules orchestrate the recruitment and activation of various immune cells, perpetuating the inflammatory cascade. Emedastine has emerged as a therapeutic agent with the potential to disrupt these processes. This guide explores the mechanisms by which emedastine exerts its anti-inflammatory effects through the modulation of key cytokines and chemokines, providing a foundational understanding for further research and development.
Quantitative Data on Cytokine and Chemokine Modulation
The following tables summarize the quantitative effects of emedastine on the production of various inflammatory mediators across different experimental models.
Table 1: Inhibition of Histamine-Induced Cytokine Secretion by Emedastine in Human Conjunctival Epithelial Cells
| Cytokine | Stimulus | Cell Type | Emedastine IC50 (nM) | Reference |
| Interleukin-6 (IL-6) | Histamine | Human Conjunctival Epithelial Cells | 2.23 | [1][2] |
| Interleukin-8 (IL-8) | Histamine | Human Conjunctival Epithelial Cells | 3.42 | [1][2] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Histamine | Human Conjunctival Epithelial Cells | 1.50 | [1] |
Table 2: Modulation of T-helper Cell Cytokine Production by Emedastine
| Cytokine | Effect | Experimental Model | Key Findings | Reference |
| Interferon-gamma (IFN-γ) (Th1) | Significant Suppression | Co-culture of emedastine-treated murine mast cells and naïve CD4+ T cells | Emedastine treatment of mast cells inhibited their ability to induce Th1 differentiation. | |
| Interleukin-4 (IL-4) (Th2) | Significant Suppression | Co-culture of emedastine-treated murine mast cells and naïve CD4+ T cells | Emedastine treatment of mast cells inhibited their ability to induce Th2 differentiation. |
Table 3: Inhibition of Eosinophil Chemotaxis by Emedastine
| Chemoattractant | Effect | Emedastine Concentration | Experimental Model | Reference |
| Platelet-Activating Factor (PAF) | Significant dose-dependent inhibition | 10⁻⁸ to 10⁻⁶ M | Human peripheral blood eosinophils | |
| Eotaxin | Strong inhibition | ≥ 10 nM | Human peripheral blood eosinophils | |
| RANTES (CCL5) | Strong inhibition | ≥ 10 nM | Human peripheral blood eosinophils | |
| MCP-3 (CCL7) | Strong inhibition | ≥ 10 nM | Human peripheral blood eosinophils |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.
Inhibition of Histamine-Induced Cytokine Secretion from Human Conjunctival Epithelial Cells
-
Cell Culture: Primary human conjunctival epithelial cells are cultured to confluence.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of emedastine difumarate for a specified period.
-
Stimulation: Histamine is added to the cell cultures to induce cytokine secretion.
-
Quantification: Supernatants are collected after an incubation period, and the concentrations of IL-6, IL-8, and GM-CSF are determined using enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Mast Cell-Mediated T-Helper Cell Differentiation
-
Mast Cell Culture: Murine splenocytes are cultured long-term in medium supplemented with tumor necrosis factor (TNF)-α to obtain mast cells.
-
Emedastine Treatment: Mast cells are incubated in the presence or absence of emedastine.
-
Co-culture: The treated mast cells are then cultured with naïve CD4+ T cells in the presence of an antigen (e.g., ovalbumin peptide).
-
T-cell Stimulation and Cytokine Analysis: After five days, the T-helper cells in the culture are stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin. The production of IFN-γ and IL-4 is measured by ELISA.
Eosinophil Chemotaxis Assay
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber: A microchemotaxis chamber (e.g., Boyden chamber) is used, with a semi-permeable membrane separating the upper and lower wells.
-
Assay Setup: Eosinophils are placed in the upper well, and a chemoattractant (e.g., PAF, eotaxin, RANTES, or MCP-3) is placed in the lower well. Emedastine is added to the upper well at various concentrations.
-
Incubation and Cell Counting: The chamber is incubated to allow for cell migration. The number of eosinophils that have migrated to the lower side of the membrane is then counted.
Signaling Pathways and Mechanisms of Action
Emedastine's modulation of cytokine and chemokine production is underpinned by its interaction with specific cellular signaling pathways.
Inhibition of Histamine-Induced Signaling in Epithelial Cells
Histamine binding to H1 receptors on conjunctival epithelial cells activates downstream signaling cascades, leading to the transcription and secretion of pro-inflammatory cytokines like IL-6 and IL-8. A key pathway implicated in this process is the activation of Nuclear Factor-kappa B (NF-κB). Emedastine, as an H1 receptor antagonist, blocks the initial step in this cascade.
Caption: Histamine H1 Receptor Signaling Pathway Inhibition by Emedastine.
Modulation of Mast Cell Function and T-Cell Differentiation
Emedastine influences the antigen-presenting capability of mast cells. By inhibiting the expression of the co-stimulatory molecule CD86 on the mast cell surface, emedastine prevents the effective activation and subsequent differentiation of naïve T-helper cells into Th1 and Th2 subtypes. This leads to a reduction in the production of their hallmark cytokines, IFN-γ and IL-4, respectively.
Caption: Emedastine's Effect on Mast Cell-Mediated T-Cell Differentiation.
Inhibition of Eosinophil Chemotaxis
The migration of eosinophils to sites of inflammation is a critical step in the allergic response, driven by chemokines such as eotaxin, RANTES, and MCP-3. Emedastine has been shown to inhibit this process. The proposed mechanism involves the modulation of intracellular signaling cascades that are crucial for cell motility. Specifically, emedastine has been found to decrease intracellular calcium ion concentrations and the activity of several protein kinases, including tyrosine kinase, protein kinase A (PKA), and protein kinase C (PKC), following chemokine stimulation.
References
The Pharmacokinetic Profile and Bioavailability of Emedastine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine is a potent and selective histamine H1 receptor antagonist. Its difumarate salt is utilized in ophthalmic solutions for the management of allergic conjunctivitis. A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability in preclinical models is paramount for the evaluation of its safety and efficacy profile prior to clinical application. This technical guide provides a comprehensive overview of the available preclinical data on emedastine, focusing on quantitative pharmacokinetic parameters, detailed experimental methodologies, and relevant biological pathways.
Pharmacokinetics of Emedastine
The pharmacokinetic profile of emedastine has been characterized in various preclinical species, primarily focusing on oral, intravenous, and topical ocular routes of administration. The data, while not exhaustively available in the public domain, allows for a composite understanding of the drug's behavior in vivo.
Data Presentation
The following tables summarize the available quantitative pharmacokinetic data for emedastine in different preclinical models and administration routes. It is important to note that some of the publicly available data is derived from human studies but is included here for comparative context where preclinical data is sparse.
Table 1: Pharmacokinetic Parameters of Emedastine Following Topical Ocular Administration
| Parameter | Value | Species/Model | Dose | Source |
| Cmax | 0.94 ± 0.33 ng/mL | Human | 0.5% solution (multiple dose) | [1] |
| Tmax | 0.75 ± 0.58 h | Human | 0.5% solution (multiple dose) | [1] |
| AUC (0-t) | 5.31 ± 1.41 ng*hr/mL | Human | 0.5% solution (multiple dose) | [1] |
| t1/2 | 10.2 ± 4.1 h | Human | 0.5% solution (multiple dose) | [1] |
| Plasma Protein Binding | ~65% | Not Specified | 30 ng/mL | [1] |
Note: The data in this table is from a human study but provides an indication of systemic exposure following topical ocular administration.
Table 2: Pharmacokinetic Parameters of Emedastine Following Oral Administration
| Parameter | Value | Species/Model | Dose | Source |
| t1/2 | 3-4 h | Human | Not Specified |
Note: Comprehensive preclinical oral pharmacokinetic data in a tabular format is limited in the public domain. The provided half-life is from human data.
Table 3: Pharmacokinetic Parameters of Emedastine Following Intravenous Administration
| Parameter | Value | Species/Model | Dose | Source |
| Data Not Available | - | - | - | - |
Metabolism of Emedastine
Emedastine undergoes hepatic metabolism, primarily through oxidation. The major metabolites identified are 5-hydroxyemedastine and 6-hydroxyemedastine. Minor metabolites include the 5'-oxoanalogs of these hydroxylated forms and an N-oxide derivative. These metabolites are then excreted, primarily in the urine, as both free and conjugated forms.
Experimental Protocols
Detailed, emedastine-specific preclinical study protocols are not widely published. However, based on general principles of pharmacokinetic studies, the following methodologies are representative of the likely procedures employed.
Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a compound like emedastine in a rat model.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing:
-
Oral (PO): Emedastine, formulated in a suitable vehicle (e.g., water, methylcellulose solution), is administered via oral gavage at a specific dose.
-
Intravenous (IV): For bioavailability calculation, a separate group of rats receives an intravenous dose of emedastine, typically through a tail vein.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Sampling is often performed via a cannulated jugular vein or from the tail vein.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of emedastine are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data. Bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
References
Methodological & Application
Application Notes: Emedastine in the Conjunctival Allergen Challenge (CAC) Model
Introduction
The Conjunctival Allergen Challenge (CAC) model is a standardized and widely accepted clinical research tool used to evaluate the efficacy of anti-allergic medications.[1][2][3][4] It involves the topical application of a known allergen to the conjunctiva of a sensitized individual to induce a controlled, measurable allergic reaction. This model allows for the precise assessment of the onset and duration of action of drugs developed for allergic conjunctivitis. Emedastine (trade name Emadine®) is a second-generation, selective histamine H1-receptor antagonist used in ophthalmic solutions to relieve the signs and symptoms of allergic conjunctivitis.[5] These application notes provide a detailed protocol for utilizing the CAC model to assess the efficacy of Emedastine.
Mechanism of Action of Emedastine
Emedastine exerts its therapeutic effect by selectively blocking histamine H1 receptors. During an allergic reaction, mast cells in the conjunctiva degranulate upon exposure to an allergen, releasing histamine and other inflammatory mediators. Histamine then binds to H1 receptors on nerve endings and blood vessels, leading to the characteristic symptoms of itching (pruritus) and the visible sign of redness (hyperemia) due to vasodilation. Emedastine acts as a competitive antagonist at these H1 receptors, preventing histamine from binding and thereby inhibiting the downstream allergic response. Its high selectivity for H1 receptors minimizes effects on adrenergic, dopaminergic, and serotonin receptors.
Caption: Mechanism of action of Emedastine in allergic conjunctivitis.
Experimental Protocols
Subject Selection and Screening
A meticulous subject selection process is crucial for a successful CAC study.
-
Inclusion Criteria:
-
Adult subjects with a positive clinical history of allergic conjunctivitis for at least two years.
-
Positive skin prick test to the specific allergen to be used in the challenge (e.g., cat dander, ragweed, grass pollen).
-
Ability to respond to a conjunctival allergen challenge at a screening visit.
-
Willingness to adhere to washout periods for anti-allergic medications.
-
-
Exclusion Criteria:
-
Active ocular disease or infection.
-
Structural abnormalities of the eye that could interfere with assessments.
-
Use of medications that could interfere with the study results (e.g., systemic corticosteroids, antihistamines) within a specified washout period.
-
Pregnancy or lactation.
-
Experimental Workflow: A Multi-Visit Protocol
The CAC protocol typically involves several visits to establish a reproducible allergic reaction and then to test the efficacy of the study medication.
Caption: A typical multi-visit experimental workflow for the CAC model.
Detailed Methodologies
-
Allergen Preparation and Instillation:
-
Standardized allergen extracts are serially diluted with a suitable sterile ophthalmic solution.
-
During the titration visit, a single drop (e.g., 25-50 µL) of the lowest allergen concentration is instilled into the conjunctival cul-de-sac.
-
If a positive reaction is not elicited within 10 minutes, the next highest concentration is instilled. This continues until a positive reaction is achieved.
-
-
Medication Administration:
-
On the treatment visit, subjects are randomized to receive the study medication (e.g., one drop of Emedastine 0.05% ophthalmic solution) and/or a placebo/comparator in a double-masked fashion.
-
The allergen challenge is performed after a predetermined interval to assess the drug's onset of action (e.g., 10 minutes) or duration of action (e.g., 2 hours).
-
-
Assessment of Ocular Signs and Symptoms:
-
Ocular Itching (Symptom): Subjects are asked to rate the severity of itching at specified time points (e.g., 3, 5, and 10 minutes post-challenge) using a standardized scale.
-
Ocular Redness (Sign): A trained investigator assesses conjunctival redness at specified time points (e.g., 5, 10, and 20 minutes post-challenge) using a slit lamp and a standardized grading scale. Other signs like chemosis and eyelid swelling can also be assessed.
-
Standardized Scoring Systems
Consistency in scoring is paramount. The following scales are commonly used.
| Score | Ocular Itching | Conjunctival Redness |
| 0 | None | None |
| 1 | Mild, intermittent itching | Mild, localized redness |
| 2 | Moderate, continual awareness of itching | Moderate, diffuse redness |
| 3 | Severe, continual itching with a desire to rub | Severe, marked and diffuse redness |
| 4 | Incapacitating itch with an irresistible urge to rub | Extremely severe redness |
Data Presentation: Efficacy of Emedastine in CAC Models
The following tables summarize quantitative data from clinical trials comparing Emedastine 0.05% ophthalmic solution to placebo and other active comparators.
Table 1: Emedastine vs. Placebo and Ketotifen (Ocular Itching Scores)
| Treatment Group | Time Post-Challenge | Mean Itching Score (0-4 Scale) | P-value vs. Placebo |
| 5-Minute Onset | |||
| Emedastine | 3 min | Data not specified | < 0.05 |
| 5 min | Data not specified | < 0.05 | |
| 10 min | Data not specified | < 0.05 | |
| Ketotifen | 3 min | Data not specified | < 0.05 |
| 5 min | Data not specified | < 0.05 | |
| 10 min | Data not specified | < 0.05 | |
| 15-Minute Onset | |||
| Emedastine | 3 min | Data not specified | < 0.05 |
| 5 min | Data not specified | < 0.05 | |
| 10 min | Data not specified | < 0.05 | |
| Ketotifen | 3 min | Data not specified | < 0.05 |
| 5 min | Data not specified | < 0.05 | |
| 10 min | Data not specified | < 0.05 | |
| Note: While specific mean scores were not provided in the abstract, both Emedastine and Ketotifen were found to be statistically superior to placebo at all time points. No statistical difference was found between Emedastine and Ketotifen. |
Table 2: Emedastine vs. Levocabastine (Ocular Itching and Redness)
| Parameter | Time Post-Medication | Outcome | P-value |
| Ocular Itching | 10 minutes | Emedastine significantly more effective than Levocabastine | < 0.05 |
| 2 hours | Emedastine significantly more effective than Levocabastine | < 0.05 | |
| Conjunctival Redness | 10 minutes | Emedastine and Levocabastine were statistically equivalent | N/S |
| 2 hours | Emedastine and Levocabastine were statistically equivalent | N/S | |
| Note: N/S indicates a non-significant difference. |
Table 3: Emedastine vs. Loratadine (Ocular Itching and Redness)
| Comparison | Parameter | Time Post-Challenge | Statistical Significance |
| Emedastine vs. Loratadine | Itching | 3, 5, 10 min | Emedastine superior (P < 0.05) |
| Redness | 5, 10, 20 min | Emedastine superior (P < 0.05) | |
| Emedastine + Loratadine vs. Loratadine alone | Itching | 2 of 3 time points | Combination superior (P < 0.05) |
| Redness | All time points | Combination superior (P < 0.05) | |
| Emedastine + Loratadine vs. Emedastine alone | Itching | 1 of 3 time points | Combination superior (P < 0.05) |
| Redness | 6 of 9 measurements | Combination superior (P < 0.05) |
Table 4: Emedastine vs. Nedocromil and Placebo (Ocular Itching and Redness)
| Comparison | Time Post-Challenge | Statistical Significance |
| Emedastine vs. Placebo | 3, 10, 20 min | Emedastine superior (P < 0.01) |
| Nedocromil vs. Placebo | 3, 10, 20 min | Nedocromil superior (P < 0.01) |
| Emedastine vs. Nedocromil | 3, 10 min | Emedastine superior (P < 0.01) |
References
- 1. A randomized, double-blind, placebo-controlled comparison of emedastine 0.05% ophthalmic solution with loratadine 10 mg and their combination in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, double-masked, placebo-controlled comparison of the efficacy of emedastine difumarate 0.05% ophthalmic solution and ketotifen fumarate 0.025% ophthalmic solution in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Objective measurement of allergic reactions in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emedastine ophthalmic solution 0.05% versus levocabastine ophthalmic suspension 0.05% in the treatment of allergic conjunctivitis using the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of emedastine 0.05% or nedocromil sodium 2% eye drops and placebo in controlling local reactions in subjects with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Assess Emedastine's Effect on Mast Cell Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine is a potent and selective histamine H1 receptor antagonist that also exhibits mast cell stabilizing properties. This dual mechanism of action makes it an effective therapeutic agent for allergic conditions such as allergic conjunctivitis. Mast cell stabilization, the process of preventing the degranulation and release of histamine and other pro-inflammatory mediators, is a key therapeutic strategy in the management of allergic diseases. This document provides detailed application notes and protocols for in vitro assays designed to assess the mast cell stabilizing effects of Emedastine. These assays are crucial for understanding its mechanism of action and for the development of novel anti-allergic drugs.
The primary mechanism by which Emedastine is understood to stabilize mast cells is through the inhibition of calcium influx.[1][2] Upon activation, there is a cascade of intracellular events leading to an increase in intracellular calcium concentration, which is a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators. Emedastine has been shown to inhibit the release of calcium from intracellular stores and block its influx from the extracellular environment, thereby preventing degranulation.[1][2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Emedastine on mast cell-related processes.
| Parameter | Cell Type | Stimulus | Emedastine Concentration | Observed Effect | Reference |
| Histamine Release | Rat Peritoneal Mast Cells | Substance P | > 10⁻⁹ M (with extracellular Ca²⁺) | Significant inhibition | [1] |
| Histamine Release | Rat Peritoneal Mast Cells | Substance P | > 10⁻¹¹ M (without extracellular Ca²⁺) | Significant inhibition | |
| Ca²⁺ Release from Intracellular Stores | Rat Peritoneal Mast Cells | Substance P | ≥ 10⁻⁸ M | Significant inhibition | |
| ⁴⁵Ca Uptake | Rat Peritoneal Mast Cells | Substance P | ≥ 10⁻⁸ M | Significant inhibition |
| Cytokine | Cell Type | Stimulus | Emedastine IC₅₀ | Reference |
| IL-6 | Human Conjunctival Epithelial Cells | Histamine | 2.23 nM | |
| IL-8 | Human Conjunctival Epithelial Cells | Histamine | 3.42 nM | |
| GM-CSF | Human Conjunctival Epithelial Cells | Histamine | 1.50 nM |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common and reliable method to quantify mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-Human Serum Albumin (HSA)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.2 M glycine, pH 10.7
-
Emedastine difumarate
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
-
Treatment with Emedastine:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of Emedastine to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Add 50 µL of DNP-HSA (100 ng/mL) to each well to induce degranulation.
-
For negative control (spontaneous release), add 50 µL of Tyrode's buffer.
-
For positive control (total release), add 50 µL of 0.1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate at 300 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of 0.2 M glycine.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the percentage of β-hexosaminidase release for each sample.
-
Calculate the percentage of inhibition by Emedastine relative to the stimulated control.
-
Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Mast cells (e.g., RBL-2H3 or primary mast cells)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Emedastine difumarate
-
Mast cell activator (e.g., IgE/antigen, substance P, ionomycin)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Loading with Calcium Indicator:
-
Harvest mast cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127.
-
Incubate the cells for 30-45 minutes at 37°C in the dark, with occasional mixing.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS.
-
-
Treatment and Stimulation:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add various concentrations of Emedastine and incubate for 15-30 minutes at room temperature in the dark.
-
Measure the baseline fluorescence.
-
Add the mast cell activator to induce calcium influx.
-
Immediately start recording the fluorescence intensity over time using a fluorescence microplate reader (Excitation/Emission: ~485/520 nm for Fluo-4).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity over time.
-
Calculate the peak fluorescence or the area under the curve to quantify the calcium response.
-
Determine the percentage of inhibition of the calcium response by Emedastine compared to the stimulated control.
-
Visualizations
IgE-Mediated Mast Cell Degranulation Pathway
Caption: IgE-Mediated Mast Cell Degranulation Signaling Pathway and Emedastine's inhibitory action.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Workflow for the β-Hexosaminidase Release Assay to assess mast cell stabilization.
Application Notes
-
Cell Line Selection: RBL-2H3 cells are a commonly used and reliable model for mast cell degranulation studies. However, for studies requiring a more physiologically relevant model, primary mast cells, such as bone marrow-derived mast cells (BMMCs) or peritoneal mast cells, can be used.
-
Stimulus Selection: While IgE-mediated activation is the classical pathway for allergic responses, other stimuli like substance P or compound 48/80 can also be used to induce degranulation through different signaling pathways. The choice of stimulus should align with the specific research question.
-
Data Interpretation: A dose-dependent inhibition of mediator release by Emedastine is indicative of its mast cell stabilizing activity. Calculating the IC₅₀ value provides a quantitative measure of its potency.
-
Controls: It is crucial to include appropriate controls in each experiment:
-
Spontaneous release (negative control): Cells treated with buffer instead of a stimulus to measure baseline mediator release.
-
Maximum release (positive control): Cells lysed with a detergent (e.g., Triton X-100) to determine the total amount of mediator.
-
Vehicle control: Cells treated with the solvent used to dissolve Emedastine to account for any effects of the vehicle.
-
-
Troubleshooting:
-
High spontaneous release: This could be due to rough handling of cells, contamination, or poor cell health. Ensure gentle cell handling and sterile techniques.
-
Low signal: This may result from insufficient cell numbers, low stimulus concentration, or an issue with the detection reagent. Optimize these parameters as needed.
-
High variability: Inconsistent cell numbers per well or pipetting errors can lead to high variability. Ensure accurate cell counting and careful pipetting.
-
References
Application Note: Densitometric TLC Method for Quantitative Analysis of Emedastine Difumarate
AN-001
Introduction
Emedastine difumarate is a selective histamine H1-receptor antagonist used in ophthalmic solutions to treat allergic conjunctivitis.[1][2][3] Accurate and precise quantitative analysis is crucial for quality control in pharmaceutical formulations. This application note details a validated stability-indicating densitometric thin-layer chromatography (TLC) method for the quantitative determination of Emedastine difumarate. The method is simple, rapid, and suitable for routine analysis.
Principle
The method is based on the separation of Emedastine difumarate from other components on a TLC plate, followed by densitometric quantification of the analyte spot. The intensity of the reflected light from the spot is proportional to the concentration of the compound.
Experimental Protocol
1. Materials and Reagents
-
Emedastine difumarate reference standard
-
Methanol (AR grade)
-
10% Ammonia solution
-
TLC plates: Pre-coated with silica gel 60 F254 (20 x 10 cm)
-
Sample solutions (e.g., ophthalmic preparations)
2. Equipment
-
TLC applicator
-
TLC developing chamber
-
Densitometer with a UV detector
-
Micropipettes
-
Hot air oven
3. Chromatographic Conditions
A stability-indicating densitometry-TLC assay has been established and validated for the determination of Emedastine difumarate.[4]
| Parameter | Description |
| Stationary Phase | TLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Methanol - 10% Ammonia (9.5:0.5, v/v) |
| Chamber Saturation | 30 minutes |
| Development Distance | 8 cm |
| Drying | Air-dried |
| Detection Wavelength | 283 nm |
4. Preparation of Standard Solution
Accurately weigh and dissolve Emedastine difumarate reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of working standard solutions of different concentrations by appropriate dilution with methanol.
5. Sample Preparation
For liquid formulations such as ophthalmic solutions, the contents can be mixed, and a volume equivalent to a specific amount of Emedastine base can be used. The sample may require evaporation and reconstitution in methanol to achieve a suitable concentration for analysis.
6. Chromatographic Development
-
Apply the standard and sample solutions as bands of appropriate width onto the TLC plate using a suitable applicator.
-
Place the plate in the developing chamber previously saturated with the mobile phase.
-
Allow the chromatogram to develop until the mobile phase front has traveled the desired distance.
-
Remove the plate from the chamber and dry it in a current of warm air.
7. Densitometric Analysis
-
Scan the dried plate in the densitometer at a wavelength of 283 nm.
-
Record the peak areas of the spots corresponding to Emedastine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Emedastine in the sample solution from the calibration curve.
Method Validation Data
The described method was validated according to ICH guidelines.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 10.0 µ g/spot |
| Mean Recovery (%) | 100.36 ± 0.40% |
| Specificity | The method is specific and can separate the drug from its degradation products. |
Diagrams
Caption: Experimental workflow for the densitometric TLC analysis of Emedastine.
Caption: Signaling pathway of Emedastine as a histamine H1 receptor antagonist.
The described densitometric TLC method is a reliable and validated technique for the quantitative analysis of Emedastine difumarate in pharmaceutical preparations. Its simplicity and accuracy make it a valuable tool for quality control laboratories.
References
Application Notes and Protocols: Emedastine in the Study of Late-Phase Allergic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Emedastine, a potent and selective histamine H1-receptor antagonist, as a tool to investigate the complex mechanisms of the late phase of allergic reactions. While clinically utilized for its immediate anti-allergic effects, emerging evidence on its broader immunomodulatory properties makes it a valuable compound for research into the sustained inflammatory processes characteristic of the late-phase response.
Introduction to Emedastine and the Late-Phase Allergic Reaction
The allergic response is biphasic, comprising an immediate (early-phase) reaction and a late-phase reaction. The early phase occurs within minutes of allergen exposure and is driven by the degranulation of mast cells and the release of pre-formed mediators, most notably histamine. This leads to acute symptoms like itching, redness, and swelling. Emedastine, as a selective H1-receptor antagonist, is highly effective at blocking these early-phase events.[1]
The late-phase reaction develops 4 to 12 hours after the initial allergen exposure and can persist for 24 to 48 hours. This phase is characterized by the infiltration of inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes, into the site of the allergic reaction. These recruited cells release a cocktail of pro-inflammatory mediators, such as cytokines, chemokines, and cytotoxic proteins, which lead to sustained inflammation, tissue damage, and chronic symptoms. Understanding the mechanisms of the late phase is crucial for developing therapies for chronic allergic diseases like asthma and atopic dermatitis.
Emedastine's utility in studying the late phase stems from its actions that extend beyond simple histamine receptor blockade. Research indicates that Emedastine can modulate key cellular events integral to the late-phase inflammatory cascade, such as eosinophil migration and T-cell differentiation.[2][3] This makes it a valuable pharmacological tool to dissect the pathways of late-phase allergic inflammation.
Mechanism of Action of Emedastine in the Late Allergic Phase
Emedastine's influence on the late phase of allergic reactions is attributed to several mechanisms:
-
Inhibition of Eosinophil Migration: Eosinophils are key effector cells in the late-phase reaction. Their recruitment to inflammatory sites is driven by chemokines such as eotaxin, RANTES (CCL5), and MCP-3. An in vitro study has demonstrated that Emedastine, at concentrations of 10 nM and higher, strongly inhibits eosinophil migration elicited by these CC chemokines.[3] This effect is not due to an alteration in the expression of the CCR3 receptor on eosinophils but is associated with a decrease in intracellular calcium ion concentration following chemokine stimulation.[3] The inhibitory action appears to be mediated through the downregulation of tyrosine kinase, protein kinase A, and protein kinase C activities.
-
Modulation of T-Cell Differentiation: T-helper (Th) cells, particularly Th2 cells, orchestrate the late-phase allergic response through the release of cytokines like IL-4, IL-5, and IL-13. Emedastine has been shown to suppress both Th1 and Th2 cell differentiation mediated by mast cells. This effect is linked to the inhibition of the co-stimulatory molecule CD86 expression on mast cells, which are crucial antigen-presenting cells in allergic sensitization. By impeding the differentiation of Th2 cells, Emedastine can potentially reduce the production of key cytokines that drive eosinophil recruitment and activation in the late phase.
-
Inhibition of Histamine Release: Emedastine has been shown to inhibit histamine release from mast cells. While histamine is the primary mediator of the early phase, its sustained release can contribute to the inflammatory milieu of the late phase. By reducing histamine release, Emedastine may indirectly dampen the subsequent late-phase events.
Data Presentation: Quantitative Effects of Emedastine
The following tables summarize key quantitative data from preclinical and in vitro studies on Emedastine.
Table 1: In Vitro Inhibition of Eosinophil Migration by Emedastine
| Chemoattractant | Emedastine Concentration | Effect | Reference |
| Eotaxin, RANTES, MCP-3 | ≥ 10 nM | Strong inhibition of eosinophil migration |
Table 2: Preclinical Efficacy of Topical Emedastine in Early-Phase Allergic Models
| Animal Model | Endpoint | ED50 | Reference |
| Guinea Pig Histamine-Induced Conjunctival Vascular Permeability | Inhibition of vascular leakage (30 min post-dosing) | 0.000035% w/v | |
| Guinea Pig Passive Conjunctival Anaphylaxis | Inhibition of allergic response (30 min prior to challenge) | 0.00022% |
Note: ED50 (Median Effective Dose) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following protocols describe key experiments for investigating the effects of Emedastine on the late phase of allergic reactions.
Protocol 1: In Vitro Eosinophil Chemotaxis Assay
This protocol is designed to assess the direct effect of Emedastine on eosinophil migration towards specific chemoattractants involved in the late-phase allergic reaction.
Materials:
-
Emedastine difumarate
-
Human eosinophils (isolated from peripheral blood of healthy or atopic donors)
-
Chemoattractants: Recombinant human eotaxin, RANTES, MCP-3
-
Chemotaxis chamber (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membrane (5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining and counting equipment
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a standard method such as density gradient centrifugation followed by negative selection with magnetic beads. Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Preparation of Emedastine: Prepare stock solutions of Emedastine in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Pre-incubation: Incubate the isolated eosinophils with various concentrations of Emedastine or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay Setup:
-
Add the chemoattractants (e.g., eotaxin at 100 ng/mL) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Migration Analysis:
-
Remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated eosinophils in several high-power fields using a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of migration for each Emedastine concentration compared to the vehicle control. Determine the IC50 value if possible.
Protocol 2: In Vivo Late-Phase Cutaneous Reaction (LPCR) in a Rodent Model
This protocol describes a passive cutaneous anaphylaxis (PCA) model adapted to evaluate the effect of Emedastine on the late-phase inflammatory response in the skin.
Materials:
-
Emedastine difumarate
-
Rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Anti-DNP IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
Evans blue dye
-
Saline solution
-
Calipers for measuring skin thickness
-
Histology equipment and reagents
Procedure:
-
Sensitization (Day 0):
-
Intradermally inject a specific amount of anti-DNP IgE (e.g., 50 ng in 20 µL saline) into a shaved area on the back of the animals. Inject saline into a control site on the contralateral side.
-
-
Drug Administration (Day 1):
-
Administer Emedastine or vehicle control to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection, or topical application) at a predetermined time before antigen challenge.
-
-
Antigen Challenge (Day 1):
-
24 hours after sensitization, intravenously inject the DNP-HSA antigen (e.g., 1 mg in 200 µL saline containing 0.5% Evans blue dye). The Evans blue dye will extravasate at sites of increased vascular permeability, allowing for visualization and quantification of the early-phase reaction.
-
-
Early-Phase Assessment (Day 1, 30-60 minutes post-challenge):
-
Euthanize a subset of animals to assess the early-phase reaction.
-
Measure the diameter of the blue spot at the injection site.
-
Excise the skin sites for dye extraction and quantification by spectrophotometry.
-
-
Late-Phase Assessment (Day 1, 6-24 hours post-challenge):
-
At a time point characteristic of the late phase (e.g., 8 or 24 hours), measure the thickness (induration) of the skin at the challenged sites using calipers.
-
Euthanize the animals and excise the skin sites.
-
Fix the tissue in formalin, embed in paraffin, and prepare sections for histological analysis.
-
Stain the sections with H&E and specific stains for eosinophils (e.g., Luna stain) and neutrophils.
-
-
Data Analysis:
-
Compare the skin thickness and the number of infiltrated eosinophils and neutrophils per high-power field between the Emedastine-treated and vehicle-treated groups. Calculate the percentage inhibition of the late-phase response.
-
Protocol 3: In Vivo Conjunctival Allergen Challenge (CAC) in Guinea Pigs
This protocol is for assessing the effect of topically applied Emedastine on the late-phase allergic response in the conjunctiva.
Materials:
-
Emedastine difumarate ophthalmic solution (e.g., 0.05%)
-
Guinea pigs
-
Allergen for sensitization and challenge (e.g., ovalbumin)
-
Adjuvant (e.g., aluminum hydroxide)
-
Slit-lamp biomicroscope
-
Conjunctival lavage supplies
-
Cytology and ELISA kits
Procedure:
-
Active Sensitization:
-
Sensitize the guinea pigs by intraperitoneal injection of the allergen (e.g., 10 µg ovalbumin) mixed with an adjuvant. Repeat the sensitization two weeks later.
-
-
Drug Administration:
-
Two to three weeks after the second sensitization, instill one drop of Emedastine ophthalmic solution into one eye and vehicle into the contralateral eye 30 minutes before the allergen challenge.
-
-
Allergen Challenge:
-
Instill a drop of the allergen solution into the conjunctival sac of both eyes.
-
-
Early-Phase Assessment (15-30 minutes post-challenge):
-
Evaluate and score the clinical signs of allergic conjunctivitis (redness, chemosis, discharge) using a standardized scale.
-
-
Late-Phase Assessment (6-24 hours post-challenge):
-
Re-evaluate and score the clinical signs of conjunctivitis at a late-phase time point.
-
Perform a conjunctival lavage with saline to collect inflammatory cells and mediators.
-
Prepare cytospin slides from the lavage fluid and stain to perform differential cell counts (eosinophils, neutrophils).
-
Analyze the lavage fluid for the presence of late-phase mediators (e.g., cytokines, chemokines) using ELISA.
-
-
Data Analysis:
-
Compare the clinical scores and the number of inflammatory cells in the conjunctival lavage fluid between the Emedastine-treated and vehicle-treated eyes. Calculate the percentage inhibition of the late-phase response.
-
Visualizations: Pathways and Workflows
Caption: Emedastine's inhibition of eosinophil migration signaling.
Caption: Experimental workflow for the Late-Phase PCA model.
Caption: Emedastine's dual action on early and late allergic phases.
Conclusion and Future Directions
Emedastine serves as a multifaceted tool for investigating allergic inflammation. Its well-established role as a potent H1-receptor antagonist makes it a reliable agent for controlling the immediate hypersensitivity reaction in experimental models. Furthermore, the evidence for its ability to inhibit eosinophil chemotaxis and modulate T-cell differentiation provides a strong rationale for its application in studying the cellular mechanisms that underpin the late-phase allergic response.
While in vitro data are compelling, there is a need for more extensive in vivo studies to fully characterize the effects of Emedastine on the late-phase reaction. Future research should focus on:
-
In Vivo Efficacy: Conducting studies using models of late-phase cutaneous reactions or allergic airway inflammation to quantify the in vivo efficacy of Emedastine in reducing eosinophil and other inflammatory cell infiltration.
-
Molecular Mechanisms: Further elucidating the specific signaling pathways in T-cells and other immune cells that are modulated by Emedastine.
-
Chronic Models: Utilizing chronic models of allergic inflammation to determine if long-term administration of Emedastine can prevent or reverse tissue remodeling associated with persistent late-phase reactions.
By employing the protocols and understanding the mechanisms outlined in these notes, researchers can effectively utilize Emedastine to gain deeper insights into the pathogenesis of the late phase of allergic reactions, potentially paving the way for novel therapeutic strategies.
References
- 1. Inhibitory effects of emedastine difumarate on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells [jstage.jst.go.jp]
- 3. Effect of emedastine difumarate on CC chemokine-elicited eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Emedastine Efficacy in a Vienna Challenge Chamber
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the experimental design for evaluating the efficacy of Emedastine, a selective H1-receptor antagonist, in treating allergic conjunctivitis using the controlled environment of the Vienna Challenge Chamber (VCC).
Introduction
Allergic conjunctivitis is an inflammatory response of the conjunctiva to an allergen, primarily mediated by the cross-linking of allergen-specific IgE on mast cells, leading to the release of histamine and other pro-inflammatory mediators. Emedastine is a potent and selective histamine H1-receptor antagonist designed to alleviate the symptoms of allergic conjunctivitis by blocking the action of histamine on conjunctival nerve endings and blood vessels.[1][2][3][4] The Vienna Challenge Chamber (VCC) provides a standardized and reproducible environment for allergen exposure, allowing for the rigorous evaluation of anti-allergic therapies under controlled conditions. This document outlines the protocols for a clinical trial to assess the efficacy of Emedastine in the VCC.
Signaling Pathway of Allergic Conjunctivitis and Emedastine's Mechanism of Action
The immediate hypersensitivity reaction in allergic conjunctivitis is initiated by the binding of an allergen to specific IgE antibodies attached to the high-affinity FcεRI receptors on the surface of mast cells. This cross-linking triggers a signaling cascade, leading to mast cell degranulation and the release of pre-formed mediators, most notably histamine. Histamine then binds to H1 receptors on conjunctival neurons and blood vessels, causing the characteristic symptoms of itching, redness (vasodilation), and swelling (increased vascular permeability). Emedastine, as a selective H1-receptor antagonist, competitively and reversibly binds to H1 receptors, preventing histamine from exerting its effects and thereby reducing the symptoms of allergic conjunctivitis.
Experimental Protocols
Study Design
A randomized, double-blind, placebo-controlled, two-period crossover study will be conducted. Each participant will receive a single dose of Emedastine ophthalmic solution and a matching placebo on two separate occasions, with a washout period of at least 7 days between treatments.
Participant Selection
Inclusion Criteria:
-
Healthy males and females, 18-65 years of age.
-
A clinical history of allergic conjunctivitis to grass pollen for at least two years.
-
Positive skin prick test (wheal diameter ≥ 3 mm larger than saline control) to grass pollen allergen.
-
Positive conjunctival allergen challenge (CAC) at screening.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
Clinically significant ocular disease other than allergic conjunctivitis.
-
Use of any topical or systemic medication that could interfere with the study outcome within the specified washout period (e.g., antihistamines, mast cell stabilizers, corticosteroids).
-
History of hypersensitivity to Emedastine or any of its components.
-
Participation in another clinical trial within 30 days prior to screening.
-
Pregnancy or lactation.
Vienna Challenge Chamber (VCC) Protocol
-
Pre-Challenge Preparation: Participants will be comfortably seated in the VCC. Baseline ocular symptom scores will be recorded.
-
Drug Administration: A single drop of the masked study medication (Emedastine or placebo) will be instilled into each eye.
-
Allergen Challenge: Following a 15-minute post-dosing waiting period, a continuous, controlled concentration of grass pollen allergen will be released into the chamber for a duration of 4 hours. The allergen concentration will be maintained at a level known to elicit a consistent allergic response.
-
Symptom Evaluation: Ocular symptoms will be assessed by the participant and an investigator at baseline and at regular intervals (e.g., every 15-30 minutes) throughout the 4-hour allergen exposure period.
Efficacy Endpoints
Primary Efficacy Endpoint:
-
Mean score for ocular itching, as rated by the participant on a standardized 0-4 scale.
Secondary Efficacy Endpoints:
-
Mean score for conjunctival redness, as graded by the investigator using a standardized 0-4 scale.
-
Mean score for ocular tearing/watery eyes, as rated by the participant on a standardized 0-3 scale.
-
Total Ocular Symptom Score (TOSS), calculated as the sum of the individual symptom scores.
Symptom Scoring Scales
| Score | Ocular Itching (Participant-rated) | Conjunctival Redness (Investigator-rated) | Tearing/Watery Eyes (Participant-rated) |
| 0 | None | None | None |
| 1 | Mild | Mild | Mild |
| 2 | Moderate | Moderate | Moderate |
| 3 | Severe | Severe | Severe |
| 4 | Incapacitating | Extremely Severe | - |
Data Presentation
Quantitative data will be summarized in the following tables for clear comparison between the Emedastine and placebo treatment groups.
Table 1: Participant Demographics and Baseline Characteristics
| Characteristic | Emedastine (N=...) | Placebo (N=...) |
|---|---|---|
| Age (years), Mean (SD) | ||
| Gender, n (%) | ||
| Male | ||
| Female | ||
| Race, n (%) | ||
| Caucasian | ||
| Asian | ||
| Other |
| Baseline TOSS, Mean (SD) | | |
Table 2: Mean Ocular Itching Scores (0-4 Scale) Over Time
| Timepoint | Emedastine (Mean ± SEM) | Placebo (Mean ± SEM) | p-value |
|---|---|---|---|
| Baseline | |||
| 30 min | |||
| 60 min | |||
| 90 min | |||
| 120 min | |||
| 180 min |
| 240 min | | | |
Table 3: Mean Conjunctival Redness Scores (0-4 Scale) Over Time
| Timepoint | Emedastine (Mean ± SEM) | Placebo (Mean ± SEM) | p-value |
|---|---|---|---|
| Baseline | |||
| 30 min | |||
| 60 min | |||
| 90 min | |||
| 120 min | |||
| 180 min |
| 240 min | | | |
Table 4: Mean Tearing/Watery Eyes Scores (0-3 Scale) Over Time
| Timepoint | Emedastine (Mean ± SEM) | Placebo (Mean ± SEM) | p-value |
|---|---|---|---|
| Baseline | |||
| 30 min | |||
| 60 min | |||
| 90 min | |||
| 120 min | |||
| 180 min |
| 240 min | | | |
Table 5: Summary of Total Ocular Symptom Score (TOSS)
| Treatment Group | Mean TOSS (AUC 0-4h) ± SEM | p-value |
|---|---|---|
| Emedastine |
| Placebo | | |
Experimental Workflow
The following diagram illustrates the logical flow of the clinical trial, from participant recruitment to the final data analysis.
References
Application Notes: Quantitative Analysis of Emedastine in Human Plasma using Emedastine-13C-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine is a potent and selective histamine H1 receptor antagonist used for the treatment of allergic conjunctivitis. Accurate quantification of emedastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Emedastine-13C-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the internal standard, coupled with their identical chemical and physical properties, allows for precise correction of matrix effects and variations in sample processing, ensuring high accuracy and precision of the analytical method.[1][2]
This application note provides a detailed protocol for the quantification of emedastine in human plasma using Emedastine-13C-d3 as an internal standard. The method is suitable for a linear range of 0.05 to 30 ng/mL.
Principle of the Method
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of emedastine. Plasma samples are prepared by protein precipitation followed by liquid-liquid extraction. The extracted samples are then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Emedastine-13C-d3 is added to all samples, calibrators, and quality control samples at a constant concentration to serve as the internal standard. Quantification is based on the ratio of the peak area of emedastine to that of the internal standard.
Materials and Reagents
-
Emedastine difumarate reference standard
-
Emedastine-13C-d3 fumarate internal standard
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium acetate
-
Formic acid
-
Ethyl acetate
-
Human plasma (with anticoagulant)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Emedastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of emedastine difumarate in methanol to obtain a final concentration of 1 mg/mL of the free base.
-
Emedastine-13C-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Emedastine-13C-d3 fumarate in methanol to obtain a final concentration of 1 mg/mL.
-
Emedastine Working Solutions: Prepare serial dilutions of the emedastine stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Emedastine-13C-d3 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 ng/mL.
Sample Preparation
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the 10 ng/mL Emedastine-13C-d3 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Phenomenex Luna 5u CN 100A (150 x 2.0 mm) or equivalent |
| Mobile Phase | A: 20 mM Ammonium acetate in water, pH 4.0 (adjusted with formic acid)B: Methanol |
| Gradient | Isocratic: 80% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Emedastine | 303.2 | 246.2 | 20 |
| Emedastine | 303.2 | 134.1 | 35 |
| Emedastine-13C-d3 | 307.2 | 250.2 | 20 |
| Emedastine-13C-d3 | 307.2 | 134.1 | 35 |
Note: The product ion at m/z 134.1 is a common fragment for both the analyte and the internal standard as the isotopic labels are not on this part of the molecule.
Data Presentation
Calibration Curve
The calibration curve for emedastine was constructed by plotting the peak area ratio of emedastine to Emedastine-13C-d3 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.05 | 98.5 | 6.2 |
| 0.1 | 101.2 | 4.8 |
| 0.5 | 99.8 | 3.5 |
| 1.0 | 100.5 | 2.1 |
| 5.0 | 99.1 | 1.8 |
| 10.0 | 100.9 | 1.5 |
| 20.0 | 99.5 | 1.9 |
| 30.0 | 100.3 | 2.3 |
Linearity: r² > 0.999
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 0.15 | 5.5 | 6.8 | 102.3 | 101.5 |
| MQC | 15 | 3.1 | 4.2 | 99.7 | 100.8 |
| HQC | 25 | 2.5 | 3.6 | 100.1 | 99.4 |
Acceptance criteria: Precision (%RSD) ≤ 15% and Accuracy within 85-115%
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.01 |
| LLOQ | 0.05 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of emedastine.
Caption: Simplified metabolic pathway of emedastine.
References
Application Note: Voltammetric Determination of Emedastine in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated voltammetric method for the quantitative determination of Emedastine Difumarate (EDD) in pharmaceutical formulations. The protocol utilizes differential pulse voltammetry (DPV) with either a Glassy Carbon Electrode (GCE) or a Carbon Paste Electrode (CPE). The method is presented as a sensitive, accurate, and cost-effective alternative to chromatographic techniques for routine quality control analysis of Emedastine. All experimental parameters and validation data are provided, along with a detailed protocol and workflow diagrams.
Introduction
Emedastine is a second-generation antihistamine used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic efficacy relies on the precise concentration of the active pharmaceutical ingredient in the formulation. While chromatographic methods such as HPLC are commonly used for the analysis of Emedastine, they can be time-consuming and require expensive instrumentation.[1][2] Voltammetric techniques offer a rapid, simple, and sensitive electrochemical alternative for the quantification of electroactive compounds like Emedastine.[3][4] This note describes an optimized and validated differential pulse voltammetric method for the determination of Emedastine in pharmaceutical dosage forms.
Principle
The electrochemical oxidation of Emedastine at the surface of a working electrode (GCE or CPE) is the basis for its voltammetric determination. The peak current generated during the voltammetric scan is directly proportional to the concentration of Emedastine in the electrochemical cell. By employing differential pulse voltammetry, enhanced sensitivity and better resolution of the analytical signal are achieved. The method's performance is optimized by carefully selecting the supporting electrolyte, pH, and instrumental parameters.
Experimental
Reagents and Solutions
-
Emedastine Difumarate (EDD) Standard: A stock solution of 1x10⁻³ M EDD was prepared in deionized water and stored at 4°C. Working standards were prepared by diluting the stock solution with deionized water.
-
Britton-Robinson (B-R) Buffer: A 0.04 M B-R buffer solution was used as the supporting electrolyte. The optimal pH for Emedastine determination was found to be 6.0.
-
Sodium Dodecyl Sulphate (SDS): A 0.8x10⁻⁴ M SDS solution was incorporated into the B-R buffer to enhance the analytical signal.
-
Pharmaceutical Formulation: Emedastine ophthalmic solutions were used for the analysis. The contents of the eye drops were mixed, and an appropriate volume was diluted with deionized water to obtain a working solution with a concentration within the linear range of the method.
Instrumentation
-
A computer-controlled electrochemical analyzer was used for all voltammetric measurements.
-
A conventional three-electrode system was employed, consisting of:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE). The GCE was polished with 0.5 mm alumina powder before each measurement.
-
Reference Electrode: Ag/AgCl electrode.
-
Auxiliary Electrode: Platinum wire.
-
Voltammetric Procedure
-
Transfer 5 mL of the B-R buffer (pH 6.0) containing 0.8x10⁻⁴ M SDS into the electrochemical cell.
-
Immerse the three-electrode system into the solution.
-
Add a known volume of the Emedastine standard or sample solution to the cell.
-
Record the differential pulse voltammogram by scanning the potential in the positive direction.
-
The measurements were carried out at room temperature (25 ± 2 °C).
Data and Results
The developed voltammetric method was validated according to ICH guidelines, demonstrating excellent linearity, sensitivity, and accuracy.
Quantitative Data Summary
| Parameter | Glassy Carbon Electrode (GCE) | Carbon Paste Electrode (CPE) |
| Linear Range | 8.0x10⁻⁶ – 2.0x10⁻⁴ mol L⁻¹ | 1.0x10⁻⁶ – 8.0x10⁻⁵ mol L⁻¹ |
| Limit of Detection (LOD) | 1.01x10⁻⁷ mol L⁻¹ | 1.23x10⁻⁷ mol L⁻¹ |
| Limit of Quantification (LOQ) | 3.36x10⁻⁷ mol L⁻¹ | 4.11x10⁻⁷ mol L⁻¹ |
| Optimal pH | 6.0 | 6.0 |
| Scan Rate | 10 mV s⁻¹ | 10 mV s⁻¹ |
Table 1: Summary of quantitative data for the voltammetric determination of Emedastine using GCE and CPE.
Experimental Protocols
Protocol for Preparation of Standard Solutions
-
Accurately weigh the required amount of Emedastine Difumarate standard.
-
Dissolve the standard in deionized water in a volumetric flask to prepare a 1x10⁻³ M stock solution.
-
Store the stock solution at 4°C. It is stable for at least one month.
-
On the day of analysis, prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
Protocol for Sample Preparation from Pharmaceutical Formulation
-
Take a representative sample from the Emedastine pharmaceutical formulation (e.g., eye drops).
-
Mix the contents thoroughly.
-
Transfer a precise aliquot of the formulation into a volumetric flask.
-
Dilute with deionized water to obtain a final concentration of Emedastine within the established linear range of the voltammetric method.
Protocol for Voltammetric Measurement
-
Polish the GCE with 0.5 mm alumina slurry on a polishing cloth, rinse with deionized water, and dry. For CPE, a fresh surface should be exposed.
-
Pipette 5 mL of the B-R buffer (pH 6.0) containing 0.8x10⁻⁴ M SDS into the voltammetric cell.
-
Place the working, reference, and auxiliary electrodes into the cell.
-
Run a blank voltammogram.
-
Add a known volume of the prepared standard or sample solution to the cell and mix gently.
-
Initiate the differential pulse voltammetric scan with a scan rate of 10 mV s⁻¹.
-
Record the peak current at the oxidation potential of Emedastine.
-
Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.
-
Determine the concentration of Emedastine in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for the voltammetric determination of Emedastine.
Caption: Logical relationship of the voltammetric determination of Emedastine.
Conclusion
The described differential pulse voltammetric method provides a reliable and efficient means for the determination of Emedastine in pharmaceutical formulations. The method is characterized by its simplicity, speed, high sensitivity, and low cost. The validation data confirms its suitability for routine quality control applications in the pharmaceutical industry. The use of either a Glassy Carbon Electrode or a Carbon Paste Electrode offers flexibility depending on laboratory availability.
References
Application Notes and Protocols for Ex Vivo Tissue Culture Techniques to Study Emedastine's Effects on Allergic Nasal Mucosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The subsequent immune response involves the release of various mediators, including histamine, which binds to histamine H1 receptors on mucosal cells, leading to the characteristic symptoms of an allergic reaction. Emedastine is a potent and selective second-generation histamine H1 receptor antagonist known to alleviate the symptoms of allergic conjunctivitis and rhinitis.[1][2] Its therapeutic effects are primarily attributed to its ability to block the action of histamine.[1][3] Furthermore, studies have indicated that Emedastine may also modulate the allergic response by inhibiting the release of inflammatory mediators from mast cells and eosinophils.[4]
Ex vivo tissue culture of human nasal mucosa provides a valuable platform to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents in a system that closely mimics the in vivo environment. This model maintains the structural and functional integrity of the nasal tissue, including the various cell types and their interactions. These application notes provide detailed protocols for utilizing an ex vivo nasal explant culture system to investigate the effects of Emedastine on the allergic inflammatory cascade.
Core Principles
This experimental approach is based on the following principles:
-
Ex Vivo Model: Freshly obtained human nasal mucosal tissue from patients with a documented history of allergic rhinitis is cultured ex vivo. This preserves the native cellular architecture and responsiveness.
-
Allergen Challenge: The cultured tissue is challenged with a relevant allergen to induce an allergic reaction, simulating natural exposure.
-
Therapeutic Intervention: The effect of Emedastine is assessed by pre-treating the tissue with the compound before the allergen challenge.
-
Endpoint Analysis: The efficacy of Emedastine is quantified by measuring key markers of allergic inflammation, including histamine release, cytokine production, and eosinophil activation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between different experimental conditions (e.g., control, allergen-challenged, and Emedastine-treated).
Table 1: Effect of Emedastine on Allergen-Induced Mediator Release from Ex Vivo Nasal Mucosa
| Treatment Group | Histamine Release (ng/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) | Eosinophil Cationic Protein (ECP) (ng/mL) |
| Negative Control (Vehicle) | Baseline | Baseline | Baseline | Baseline | Baseline |
| Allergen Challenge | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Emedastine (1 µM) + Allergen | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Emedastine (10 µM) + Allergen | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
Protocol 1: Ex Vivo Culture of Human Allergic Nasal Mucosa
This protocol describes the establishment of an ex vivo culture of human nasal mucosal explants.
Materials:
-
Fresh human nasal mucosal tissue (e.g., from inferior turbinate) obtained from allergic rhinitis patients undergoing surgery.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Sterile phosphate-buffered saline (PBS).
-
Sterile surgical instruments (scalpel, forceps).
-
6-well culture plates.
-
Sterile filter paper.
Procedure:
-
Collect fresh nasal mucosal tissue in sterile, ice-cold RPMI 1640 medium.
-
Transport the tissue to the laboratory on ice immediately.
-
In a sterile biosafety cabinet, wash the tissue three times with sterile, ice-cold PBS.
-
Carefully dissect the mucosa from the underlying cartilage and bone.
-
Cut the mucosal tissue into small explants of approximately 2-3 mm².
-
Place one explant onto a small piece of sterile filter paper with the epithelial side facing up.
-
Place the filter paper with the explant into a well of a 6-well culture plate.
-
Add 1 mL of supplemented RPMI 1640 medium to each well, ensuring the medium reaches the filter paper but does not submerge the explant (air-liquid interface).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 24 hours.
Protocol 2: Allergen Challenge and Emedastine Treatment
This protocol details the allergen challenge and treatment with Emedastine.
Materials:
-
Cultured nasal mucosal explants (from Protocol 1).
-
Emedastine difumarate stock solution (e.g., 10 mM in DMSO).
-
Relevant allergen extract (e.g., house dust mite, pollen) at a predetermined concentration.
-
Culture medium.
Procedure:
-
After 24 hours of initial culture, replace the medium with fresh medium containing either vehicle (e.g., 0.1% DMSO) or Emedastine at the desired final concentrations (e.g., 1 µM and 10 µM).
-
Incubate the explants for 1 hour at 37°C.
-
Following the pre-treatment period, add the allergen to the culture medium of the appropriate wells. A negative control group should receive vehicle only, and a positive control group should receive the allergen without Emedastine pre-treatment.
-
Incubate the explants for the desired time points. For immediate phase responses (histamine), a short incubation of 30 minutes to 1 hour is appropriate. For late-phase responses (cytokines, eosinophil activation), a longer incubation of 6-24 hours is recommended.
-
At the end of the incubation period, collect the culture supernatant for mediator analysis and process the tissue for histological examination.
Protocol 3: Measurement of Inflammatory Mediators
This protocol describes the quantification of histamine, cytokines, and eosinophil cationic protein (ECP) in the culture supernatant.
Materials:
-
Culture supernatants from Protocol 2.
-
Histamine ELISA kit.
-
IL-6, IL-8, and TNF-α ELISA kits.
-
ECP ELISA kit.
-
Microplate reader.
Procedure:
-
Centrifuge the collected culture supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for histamine, IL-6, IL-8, TNF-α, and ECP according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants and standards to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each mediator in the samples by comparing their absorbance to the standard curve.
Protocol 4: Immunohistochemical Analysis of Eosinophil Activation
This protocol details the immunohistochemical staining of nasal mucosal explants to visualize eosinophil activation.
Materials:
-
Nasal mucosal explants from Protocol 2.
-
4% paraformaldehyde in PBS.
-
Ethanol series (70%, 80%, 95%, 100%).
-
Xylene.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Citrate buffer (pH 6.0) for antigen retrieval.
-
3% hydrogen peroxide.
-
Blocking serum.
-
Primary antibody: mouse anti-human Eosinophil Cationic Protein (ECP), EG2 clone.
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Biotinylated secondary antibody.
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Streptavidin-horseradish peroxidase (HRP) complex.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope.
Procedure:
-
Fix the nasal explants in 4% paraformaldehyde overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol and clear in xylene.
-
Embed the tissues in paraffin wax.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
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Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate the sections with the primary anti-ECP antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the streptavidin-HRP complex.
-
Develop the color reaction using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the number and degranulation state of eosinophils in the nasal mucosa.
Visualizations
Signaling Pathways and Experimental Workflow
References
Troubleshooting & Optimization
Emedastine Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Emedastine in solution, including troubleshooting common issues and identifying potential degradation products. The information is presented in a question-and-answer format to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Emedastine solution is showing signs of degradation. What are the common stability issues?
A1: Emedastine is known to be unstable under various conditions. Studies have shown that Emedastine is labile in a wide range of pH conditions, from acidic to alkaline (pH 1.0 to 13.0), especially at elevated temperatures.[1][2] Furthermore, it is photolabile, meaning it degrades upon exposure to UV/Vis light across different pH levels.[3][4][5] Therefore, it is crucial to control both the pH and light exposure during your experiments.
Q2: I suspect my Emedastine sample has degraded. What are the likely degradation products?
A2: Degradation of Emedastine is dependent on the stressor. While studies on degradation under hydrolytic (acidic and basic) and thermal stress did not identify specific degradation products, photodegradation studies have successfully characterized two primary degradants.
-
EME-P1 : This product is formed via hydroxylation and dehydration of the ethoxy moiety of Emedastine.
-
EME-P2 (Impurity F) : This degradant results from the opening of the 1,4-diazepine ring. EME-P2 is also recognized as "Impurity F" in the European Pharmacopoeia.
Q3: How can I minimize the degradation of my Emedastine solution during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control : Maintain a stable pH and be aware that Emedastine's stability is compromised across a wide pH range. The choice of buffer should be carefully considered based on your experimental needs.
-
Light Protection : Protect your Emedastine solutions from light at all times by using amber vials or covering your glassware with aluminum foil.
-
Temperature Control : Avoid high temperatures, as they accelerate degradation. Store solutions at recommended temperatures, and if heating is necessary for an experiment, the duration should be minimized.
-
Inert Atmosphere : For long-term storage or sensitive experiments, consider purging the solution and vial headspace with an inert gas like nitrogen or argon to prevent oxidative degradation.
Q4: I am developing a stability-indicating method for Emedastine. What analytical techniques are most suitable?
A4: A stability-indicating method must be able to separate the intact drug from its degradation products. For Emedastine, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has proven effective in identifying and separating photodegradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is also a suitable technique for quantifying the remaining intact Emedastine.
Quantitative Data Summary
The following tables summarize the quantitative data on Emedastine degradation under different stress conditions.
Table 1: Degradation of Emedastine in Solution at High Temperature (70°C)
| pH of Solution | Percentage Degradation Range |
| 1.0 - 13.0 | 29.26% - 51.88% |
Data from studies where Emedastine was subjected to high temperatures in various pH buffers.
Table 2: Photodegradation of Emedastine in Solution
| pH of Solution | Percentage Degradation Range (after maximal irradiation) |
| 3.0 | 32.38% |
| 7.0 | 38.34% |
| 10.0 | 41.52% |
Data from studies where Emedastine was exposed to UV/Vis light in different pH buffers.
Experimental Protocols
1. Forced Degradation Study of Emedastine in Solution
This protocol outlines a general procedure for conducting forced degradation studies on Emedastine based on ICH guidelines.
-
Acid Hydrolysis :
-
Prepare a solution of Emedastine in 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At defined time points, withdraw samples, neutralize them, and dilute to an appropriate concentration for analysis.
-
-
Base Hydrolysis :
-
Prepare a solution of Emedastine in 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
-
Oxidative Degradation :
-
Prepare a solution of Emedastine in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw samples at defined time points for analysis.
-
-
Photodegradation :
-
Prepare a solution of Emedastine in a suitable solvent (e.g., water, methanol, or a specific pH buffer).
-
Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at defined time points for analysis.
-
-
Thermal Degradation :
-
Place solid Emedastine or a solution of Emedastine in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Withdraw samples at defined time points for analysis.
-
2. UPLC-MS/MS Method for the Analysis of Emedastine and its Degradation Products
This method is suitable for the identification of Emedastine and its photodegradation products.
-
Chromatographic Conditions :
-
Column : Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A linear gradient from 95% A to 100% B over a specified time.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Mode : Full scan for identification and product ion scan for structural elucidation.
-
Capillary Voltage : 3.0 kV.
-
Cone Voltage : 30 V.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 350°C.
-
Visualizations
References
Photodegradation and potential phototoxicity of Emedastine in research settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the photodegradation and potential phototoxicity of Emedastine in research settings.
Frequently Asked Questions (FAQs)
Q1: Is Emedastine susceptible to photodegradation?
A1: Yes, studies have shown that Emedastine is photolabile across a range of pH values when exposed to UV/Vis light (300–800 nm).[1][2][3] Its degradation is particularly notable in alkaline conditions.[2]
Q2: What is the kinetic profile of Emedastine's photodegradation?
A2: The photodegradation of Emedastine follows pseudo-first-order kinetics.[1]
Q3: What are the known photodegradation products of Emedastine?
A3: Two primary photodegradation products of Emedastine have been identified: EME-P1 (m/z 275.1) and EME-P2 (m/z 245.1). EME-P2 is also described as Impurity F in the European Pharmacopoeia.
Q4: Does Emedastine exhibit phototoxic potential?
A4: In vitro reactive oxygen species (ROS) assays indicate that Emedastine has a potent phototoxic risk. Further cellular experiments, such as the 3T3 NRU-PT test, are recommended to confirm these findings.
Q5: What is the UV absorption profile of Emedastine?
A5: The UV absorption spectrum of Emedastine shows strong bands around 210, 255, and 290 nm. The molar extinction coefficient (MEC) for the band at 286 nm is 10,962 L/(mol·cm).
Q6: How does pH influence the photodegradation of Emedastine?
A6: Emedastine is photolabile in acidic, neutral, and alkaline solutions. However, its degradation is most rapid in alkaline conditions (pH 10.0).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent degradation rates in photodegradation experiments. | Fluctuation in light source intensity or temperature. pH of the solution not being stable. | Ensure consistent light exposure and temperature control throughout the experiment. Regularly monitor and maintain the pH of the buffer solutions. |
| Difficulty in detecting photodegradation products using HPLC. | The wavelength of the UV detector may not be optimal for the degradation products. The concentration of degradation products may be below the limit of detection. | Analyze samples at multiple wavelengths, including the absorption maxima of the parent compound and potential byproducts. Concentrate the sample or use a more sensitive detector if possible. |
| High variability in ROS assay results. | Inconsistent light exposure between samples. Contamination of reagents. | Use a calibrated solar simulator for consistent irradiation. Ensure all reagents are fresh and free from contaminants that could interfere with the assay. |
| Unexpected peaks in UPLC-MS/MS chromatogram. | Contamination from solvents, vials, or the instrument. Formation of adducts in the mass spectrometer. | Run blank injections to identify sources of contamination. Optimize mass spectrometry parameters to minimize adduct formation. |
Quantitative Data Summary
Table 1: Photodegradation Kinetics of Emedastine at Different pH Values
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) | 10% Degradation Time (t₀.₁) (h) |
| 3.0 | 0.0246 | 28.12 | 4.28 |
| 7.0 | 0.0330 | 21.04 | 3.19 |
| 10.0 | 0.0348 | 19.92 | 3.02 |
Data extracted from Gumieniczek et al., 2020.
Table 2: Molar Extinction Coefficient and In Vitro Phototoxicity Assessment of Emedastine
| Parameter | Value | Interpretation |
| Molar Extinction Coefficient (MEC) at 286 nm | 10,962 L/(mol·cm) | High absorption in the UVA range suggests potential for photosensitivity. |
| Singlet Oxygen (SO) Generation | ≥ 25 | Indicates photoreactivity (Type 2 photochemical reaction). |
| Superoxide Anion (SA) Generation | ≥ 70 | Indicates photoreactivity (Type 1 photochemical reaction). |
Based on criteria for photoreactivity.
Experimental Protocols
Photodegradation Study
-
Objective: To evaluate the rate and extent of Emedastine degradation upon exposure to light.
-
Methodology:
-
Prepare stock solutions of Emedastine (1 mg/mL).
-
Dilute the stock solution with buffer solutions of pH 3.0, 7.0, and 10.0 in quartz dishes.
-
Expose the samples to a controlled UV/Vis light source (300-800 nm) in a solar simulator.
-
Apply specific doses of light energy (e.g., 18,902, 37,804, 56,706, 75,608, and 94,510 kJ/m²), corresponding to various exposure times (e.g., 7, 14, 21, 28, and 35 hours).
-
At each time point, withdraw aliquots for analysis by HPLC.
-
HPLC Analysis for Degradation Quantification
-
Objective: To quantify the remaining Emedastine and calculate the percentage of degradation.
-
Methodology:
-
Develop and validate an HPLC method for Emedastine quantification.
-
Use a suitable column (e.g., C18) and mobile phase. For Emedastine, a mobile phase of methanol and phosphate buffer at pH 2.5 (40:60, v/v) has been used.
-
Set the UV detector to the maximum absorption wavelength of Emedastine (e.g., 280 nm).
-
Inject the samples from the photodegradation study and calculate the peak area of Emedastine.
-
Determine the percentage of degradation by comparing the peak area of the irradiated sample to that of a non-irradiated control.
-
UPLC-MS/MS for Identification of Photodegradation Products
-
Objective: To identify the chemical structures of the photodegradation products.
-
Methodology:
-
Analyze the irradiated samples using a UPLC-MS/MS system.
-
Separate the components using a suitable UPLC column and gradient elution.
-
Acquire mass spectra in full scan mode to detect potential degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the detected product ions to obtain fragmentation patterns.
-
Elucidate the structures of the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Reactive Oxygen Species (ROS) Assays for Phototoxicity Assessment
-
Objective: To assess the potential of Emedastine to generate ROS upon irradiation, indicating phototoxicity.
-
Methodology:
-
Singlet Oxygen (SO) Generation: Utilize a probe that reacts specifically with singlet oxygen, leading to a measurable change (e.g., colorimetric or fluorometric).
-
Superoxide Anion (SA) Generation: Employ a probe that specifically detects superoxide anions.
-
Irradiate solutions of Emedastine in the presence of these probes.
-
Measure the signal change and compare it to controls to determine the extent of SO and SA generation.
-
Linoleic acid peroxidation can also be monitored as an indicator of phototoxic risk.
-
Visualizations
Caption: Experimental workflow for assessing Emedastine photodegradation and phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Emedastine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Emedastine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Emedastine and why is its solubility a concern in experimental settings?
Emedastine is a second-generation antihistamine that acts as a selective H1 receptor antagonist.[1][2] It is commonly used in ophthalmic solutions to treat allergic conjunctivitis.[2] While the difumarate salt of Emedastine is described as a white, crystalline, water-soluble powder, achieving desired concentrations in various experimental buffers can be challenging.[2][3] Ensuring complete solubilization is critical for accurate and reproducible results in in-vitro and in-vivo studies.
Q2: There appear to be conflicting reports on the aqueous solubility of Emedastine difumarate. What is the correct value?
There is a notable discrepancy in publicly available data regarding the aqueous solubility of Emedastine difumarate. Some suppliers report a high solubility of 100 mg/mL in water and DMSO. Conversely, databases like PubChem list a significantly lower aqueous solubility of 1.44 g/L (1.44 mg/mL). This discrepancy may arise from differences in experimental conditions, the specific salt form used, or batch-to-batch variability. It is crucial for researchers to empirically determine the solubility in their specific experimental system.
Q3: What is the optimal pH for dissolving Emedastine in aqueous buffers?
The solubility of Emedastine is pH-dependent. A study on its photodegradation revealed that Emedastine is most stable in acidic to neutral conditions and shows the lowest stability in alkaline conditions (pH 10.0). The commercial ophthalmic solution of Emedastine has a pH of approximately 7.4, indicating good solubility and stability at this physiological pH. For in-vitro experiments, starting with a buffer in the neutral pH range (e.g., pH 6.8-7.4) is recommended.
Q4: Which common laboratory buffers are suitable for experiments with Emedastine?
While specific solubility data in common buffers is limited, the commercial formulation of Emedastine ophthalmic solution uses tromethamine to adjust the pH to approximately 7.4. Tromethamine is a primary component of Tris-based buffers, suggesting that Tris-HCl buffers at physiological pH are likely to be compatible. Phosphate-buffered saline (PBS) is another widely used buffer in biological research that should be suitable, given its physiological pH. However, empirical testing is always recommended.
Q5: Can I use organic solvents to prepare Emedastine stock solutions?
Yes, using an organic solvent to prepare a high-concentration stock solution is a common and recommended practice. Dimethyl sulfoxide (DMSO) is an excellent choice, with a reported solubility of up to 100 mg/mL for Emedastine difumarate. From this stock, working solutions can be prepared by diluting into the desired aqueous experimental buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of Emedastine difumarate. Researchers should be aware of the significant discrepancy in reported aqueous solubility values and validate the solubility for their specific experimental conditions.
| Solvent | Reported Solubility | Source |
| Water | 100 mg/mL | Selleck Chemicals |
| Water | 1.44 g/L (1.44 mg/mL) | PubChem |
| DMSO | 100 mg/mL | Selleck Chemicals |
| Ethanol | 21 mg/mL | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Emedastine Stock Solution in DMSO
This protocol describes the preparation of a 10 mM Emedastine difumarate stock solution in DMSO.
Materials:
-
Emedastine difumarate (MW: 534.56 g/mol )
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the required amount of Emedastine difumarate powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 5.35 mg of Emedastine difumarate.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously until the Emedastine difumarate is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Emedastine Working Solutions in Aqueous Buffers
This protocol provides a general method for diluting a DMSO stock solution of Emedastine into an aqueous experimental buffer.
Materials:
-
Emedastine difumarate DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl, pH 7.4)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the Emedastine DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
Perform serial dilutions of the DMSO stock into the pre-warmed aqueous buffer to achieve the final desired concentration.
-
When diluting, add the DMSO stock solution to the aqueous buffer while gently vortexing to ensure rapid mixing and minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of Emedastine exceeds its solubility limit in the aqueous buffer. The final concentration of DMSO is too high, causing the compound to fall out of solution. The buffer pH is not optimal for Emedastine solubility. | Perform a solubility test to determine the maximum soluble concentration in your specific buffer. Reduce the final concentration of Emedastine in the working solution. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Adjust the pH of your buffer to be in the neutral range (6.8-7.4). |
| Inconsistent experimental results | Incomplete dissolution of Emedastine, leading to inaccurate concentrations. Degradation of Emedastine in the buffer. | Visually inspect the solution for any particulate matter before use. Consider filtering the solution through a 0.22 µm filter. Prepare fresh working solutions for each experiment. A study has shown Emedastine to be less stable in alkaline conditions, so ensure your buffer pH is not basic. |
| Difficulty dissolving Emedastine powder directly in aqueous buffer | The intrinsic solubility of Emedastine in the buffer at the desired concentration is low. | Prepare a high-concentration stock solution in DMSO first, as described in Protocol 1, and then dilute it into your aqueous buffer. Try adjusting the pH of the buffer. Gentle heating and sonication may also aid dissolution, but the stability of the compound under these conditions should be considered. |
Visualizations
Emedastine Solubilization Workflow
Caption: Decision workflow for solubilizing Emedastine.
Emedastine Mechanism of Action: H1 Receptor Signaling Pathway
Caption: Emedastine's role in blocking the H1 receptor signaling pathway.
References
Identifying and minimizing off-target effects of Emedastine in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize off-target effects of Emedastine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Emedastine?
Emedastine is a potent and highly selective histamine H1 receptor antagonist.[1][2][3] Its primary mechanism involves competitively and reversibly binding to the H1 receptor, which prevents histamine from binding and initiating the downstream signaling cascade. This action blocks the allergic response symptoms mediated by histamine.[4]
Q2: How selective is Emedastine for the H1 receptor?
Emedastine exhibits a very high degree of selectivity for the H1 receptor over other histamine receptor subtypes (H2 and H3) and other receptors like adrenergic, dopaminergic, and serotonin receptors.[1] Its binding affinity for the H1 receptor is in the low nanomolar range, while its affinity for other receptors is significantly lower, often by several orders of magnitude. This high selectivity is a key feature, minimizing the likelihood of off-target effects at appropriate concentrations.
Q3: What concentration of Emedastine should I use in my cellular assay?
The optimal concentration depends on the specific cell type, the expression level of the H1 receptor, and the assay endpoint. As a starting point, it is advisable to perform a dose-response curve. Given Emedastine's high potency, with a Ki of approximately 1.3 nM for the H1 receptor and an IC50 of around 1.44 nM for antagonizing histamine-induced phosphoinositide turnover, concentrations ranging from 1 nM to 1 µM are typically used to characterize its on-target effects. To avoid off-target effects, it is crucial to use the lowest concentration that achieves the desired H1 receptor blockade.
Q4: Can Emedastine be cytotoxic to cells in culture?
While Emedastine is generally well-tolerated, like any small molecule, it can exhibit cytotoxicity at high concentrations. This is often independent of its H1 receptor antagonism. Some studies on other antihistamines have shown that they can induce cell death at high concentrations. It is essential to determine the cytotoxic profile of Emedastine in your specific cell line using a cell viability assay (e.g., MTT or MTS assay) before proceeding with functional assays.
Emedastine Receptor Binding Affinity and Potency
The following table summarizes the quantitative data on Emedastine's binding affinity (Ki) and functional potency (IC50) for various receptors, highlighting its selectivity for the H1 receptor.
| Receptor Target | Parameter | Value (nM) | Reference |
| Histamine H1 Receptor | Ki | 1.3 ± 0.1 | |
| IC50 (Phosphoinositide Turnover) | 1.44 ± 0.3 | ||
| IC50 (Calcium Mobilization) | 2.9 | ||
| Histamine H2 Receptor | Ki | 49,067 ± 11,113 | |
| Histamine H3 Receptor | Ki | 12,430 ± 1,282 | |
| Adrenergic, Dopaminergic, Serotonin Receptors | Interaction | Negligible at 10 µM |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway for the H1 receptor and a general workflow for identifying and mitigating off-target effects.
Troubleshooting Guide
Q5: My cells are dying after treatment with Emedastine, even at low nanomolar concentrations. Is this an off-target effect?
While unlikely to be cytotoxic at low nanomolar concentrations, unexpected cell death could be due to several factors:
-
Contamination: Ensure your Emedastine stock solution and cell culture are not contaminated.
-
Solvent Toxicity: Check the final concentration of your solvent (e.g., DMSO). Ensure it is below the toxic threshold for your cell line (typically <0.1%).
-
Cell Line Sensitivity: Your specific cell line may be unusually sensitive.
-
Compound Stability: Emedastine may degrade under certain light or pH conditions, forming potentially toxic byproducts.
Troubleshooting Steps:
-
Run a solvent control: Treat cells with the same concentration of solvent used in your Emedastine experiments.
-
Perform a full dose-response cytotoxicity curve: This will help you identify the precise concentration at which toxicity occurs (see MTT Assay Protocol below).
-
Check compound integrity: Protect your stock solutions from light and ensure the pH of your media is stable after adding the compound.
Q6: I am not observing the expected inhibition of histamine-induced signaling. What could be the issue?
If Emedastine is not blocking the histamine response, consider the following:
-
H1 Receptor Expression: Confirm that your cell line expresses functional H1 receptors at a sufficient level.
-
Emedastine Concentration: Your concentration may be too low to effectively compete with the histamine concentration used.
-
Histamine Concentration: The concentration of histamine used to stimulate the cells may be too high, overcoming the competitive antagonism.
-
Assay Timing: Ensure you are pre-incubating with Emedastine for a sufficient period before adding histamine to allow for receptor binding.
-
Compound Activity: Verify the integrity and activity of your Emedastine stock.
Troubleshooting Steps:
-
Validate Receptor Expression: Use RT-qPCR or a validated antibody to confirm H1 receptor expression.
-
Optimize Concentrations: Run a matrix of Emedastine and histamine concentrations to find the optimal window for inhibition.
-
Perform a Functional Assay: Use a calcium flux assay to confirm that Emedastine can block histamine-induced calcium release (see Calcium Flux Assay Protocol below).
Q7: I see an effect of Emedastine in my assay even though my cells do not express the H1 receptor. What does this mean?
This is a strong indication of an off-target effect. While Emedastine is highly selective, at high concentrations it may interact with other cellular components. Some other antihistamines have been shown to have anti-muscarinic effects or to interfere with ion channels. Emedastine itself has been reported to inhibit chemokine-elicited eosinophil migration and histamine-induced collagen synthesis, which may involve mechanisms beyond direct H1 antagonism.
Troubleshooting Steps:
-
Confirm Absence of H1 Receptor: Use a definitive method like RT-qPCR or knockout cells to be certain there is no H1 receptor expression.
-
Characterize the Effect: Perform a dose-response curve to determine the potency of this off-target effect.
-
Use Orthogonal Assays: Try to replicate the effect using a different assay technology to rule out assay-specific interference.
-
Consider Counter-Screening: If the effect is significant, consider screening Emedastine against a panel of common off-target receptors (e.g., other GPCRs, ion channels).
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol is used to determine the concentration at which Emedastine becomes cytotoxic to a cell line.
Materials:
-
Cells of interest
-
Emedastine stock solution
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Emedastine in culture medium. Remove the old medium from the cells and add 100 µL of the Emedastine dilutions. Include wells for "untreated" (medium only) and "solvent" controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of Emedastine concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Functional H1 Receptor (Calcium Flux) Assay
This protocol measures the ability of Emedastine to block histamine-induced intracellular calcium release, confirming its on-target antagonist activity.
Materials:
-
HEK293 cells stably expressing the human H1 receptor (or other suitable cell line)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM or similar calcium-sensitive dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Histamine and Emedastine stock solutions
-
Fluorescence microplate reader with injectors
Procedure:
-
Cell Seeding: Seed H1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well). Incubate for 24 hours.
-
Dye Loading: Remove the culture medium. Add 50 µL of Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Add a final volume of 100 µL of Assay Buffer to each well.
-
Compound Pre-incubation: Add various concentrations of Emedastine (or buffer for control wells) to the plate. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader (e.g., excitation at 488 nm, emission at 525 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a fixed concentration of histamine (e.g., a concentration that gives ~80% of the maximal response, EC80) into the wells.
-
Immediately begin recording the fluorescence signal for 60-120 seconds to capture the calcium flux.
-
-
Data Analysis: The antagonist effect of Emedastine is determined by its ability to reduce the histamine-induced fluorescence peak. Plot the inhibition of the histamine response against the log of Emedastine concentration to calculate the IC50.
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Emedastine for the H1 receptor and can be adapted for potential off-target receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., H1 receptor)
-
A suitable radioligand for the target receptor (e.g., [³H]-pyrilamine for the H1 receptor)
-
Emedastine stock solution
-
Binding buffer
-
Wash buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in binding buffer:
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Serial dilutions of Emedastine.
-
A fixed amount of cell membrane protein.
-
Include wells for "total binding" (no Emedastine) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log of Emedastine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Technical Support Center: Optimizing Emedastine Dosage for In Vivo Animal Studies of Allergy
Welcome to the technical support center for the use of emedastine in in vivo animal studies of allergy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of emedastine?
Emedastine is a potent and selective second-generation histamine H1 receptor antagonist.[1] In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like itching, redness, and swelling.[2][3][4] Emedastine works by blocking the H1 receptor, thereby preventing histamine from exerting its effects and alleviating allergic symptoms.[2] It has been shown to have negligible effects on adrenergic, dopaminergic, and serotonin receptors, indicating its high selectivity.
Q2: What are the common in vivo animal models used to study the efficacy of emedastine for allergy?
The most common animal models for evaluating emedastine are for allergic conjunctivitis and include:
-
Histamine-Induced Conjunctival Vascular Permeability: This model assesses the ability of emedastine to inhibit the increase in blood vessel permeability in the conjunctiva caused by a histamine challenge. It is often used in rats and guinea pigs.
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Passive Conjunctival Anaphylaxis (PCA): This model mimics an allergic reaction in the eye. Animals are passively sensitized with antibodies, and then challenged with an allergen to induce an allergic response. The effectiveness of emedastine in preventing or reducing the symptoms is then evaluated. This model is commonly used in guinea pigs.
-
Allergic Dermatitis Models: Models like atopic dermatitis-like skin lesions in NC/Nga mice can be used to assess the efficacy of topical emedastine formulations.
Q3: What are the recommended routes of administration for emedastine in animal studies?
The route of administration depends on the allergy model being studied:
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Topical (Ocular): For allergic conjunctivitis models, emedastine is typically administered as an ophthalmic solution directly to the eye.
-
Topical (Dermal): For skin allergy models, emedastine can be formulated as an ointment or cream for application to the skin.
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Oral Gavage: For systemic evaluation of emedastine's effects, it can be administered orally via gavage.
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Intravenous (IV) Injection: IV administration can be used for pharmacokinetic studies or to investigate immediate systemic effects.
Dosage and Administration Guidelines
Optimizing the dosage of emedastine is critical for obtaining reliable and reproducible results. The following tables summarize reported effective doses in various animal models.
Table 1: Topical (Ocular) Administration of Emedastine
| Animal Model | Species | Emedastine Concentration (w/v) | Outcome |
| Histamine-Induced Conjunctival Vascular Permeability | Guinea Pig | ED₅₀: 0.000035% (30 min prior to challenge) | Inhibition of vascular permeability |
| ED₅₀: 0.0002% (1 min prior to challenge) | |||
| ED₅₀: 0.0029% (2 hours prior to challenge) | |||
| ED₅₀: 0.019% (4 hours prior to challenge) | |||
| ED₅₀: 0.19% (8 hours prior to challenge) | |||
| Passive Conjunctival Anaphylaxis | Guinea Pig | ED₅₀: 0.00022% (30 min prior to challenge) | Inhibition of allergic response |
| ED₅₀: 0.0046% (5 min prior to challenge) |
Table 2: Systemic Administration of Emedastine (Limited Data)
| Animal Model | Species | Route of Administration | Dosage | Outcome |
| Carcinogenicity Studies | Mouse | Oral (dietary) | >0.002 mg/kg/day (80,000x human dose) | No carcinogenic effects |
| Rat | Oral (dietary) | >0.002 mg/kg/day (26,000x human dose) | No carcinogenic effects | |
| Passive Peritoneal Anaphylaxis | Rat, Guinea Pig | Not specified | Not specified | Inhibition of anaphylaxis |
Note: Dosages from carcinogenicity studies are very high and not indicative of therapeutic doses for allergy models. Researchers should perform dose-response studies to determine the optimal dose for their specific model.
Experimental Protocols
Protocol 1: Histamine-Induced Conjunctival Vascular Permeability in Rats
This protocol is adapted from studies evaluating the effect of antihistamines on vascular permeability.
Materials:
-
Emedastine solution in a suitable vehicle
-
Histamine solution
-
Evans blue dye (1% in saline)
-
Anesthetic agent
-
Saline solution
-
Spectrophotometer
Procedure:
-
Anesthetize the rats according to your institution's approved protocol.
-
Administer emedastine solution or vehicle topically to the conjunctival sac of the eye.
-
After the desired pretreatment time (e.g., 30 minutes), inject Evans blue dye intravenously.
-
After a short circulation time (e.g., 5 minutes), topically apply a histamine solution to the conjunctival sac.
-
After a set time (e.g., 20 minutes), euthanize the animals and carefully dissect the conjunctival tissue.
-
Extract the Evans blue dye from the tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extravasated dye by measuring the absorbance with a spectrophotometer.
-
A reduction in dye extravasation in the emedastine-treated group compared to the vehicle group indicates inhibition of histamine-induced vascular permeability.
Protocol 2: Passive Conjunctival Anaphylaxis (PCA) in Guinea Pigs
This protocol is a standard method for inducing a localized allergic reaction in the eye.
Materials:
-
Anti-allergen serum (e.g., anti-ovalbumin IgG1)
-
Allergen solution (e.g., ovalbumin)
-
Emedastine ophthalmic solution
-
Vehicle control solution
-
Physiological saline
Procedure:
-
Passive Sensitization: Inject a small volume (e.g., 10-20 µL) of anti-allergen serum subconjunctivally into one eye of each guinea pig. The contralateral eye can serve as a control. Allow a latent period of 14-24 hours for the antibodies to bind to mast cells.
-
Treatment: Administer emedastine ophthalmic solution or vehicle to the sensitized eye at a predetermined time before the allergen challenge (e.g., 30 minutes).
-
Allergen Challenge: Topically apply a drop of the allergen solution to the conjunctival sac of the sensitized eye.
-
Evaluation: Observe and score the clinical signs of the allergic reaction (e.g., conjunctival redness, swelling, and discharge) at various time points after the challenge (e.g., 15, 30, and 60 minutes). A lower clinical score in the emedastine-treated group indicates efficacy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no efficacy of emedastine | Incorrect Dosage: The dose may be too low for the specific animal model or species. | Perform a dose-response study to determine the optimal effective dose. |
| Improper Administration: For topical application, ensure the solution is properly instilled in the conjunctival sac and not immediately blinked out. For oral gavage, ensure the full dose is delivered to the stomach. | Refine administration technique. For topical ocular administration, hold the eyelid open for a few seconds after instillation. | |
| Timing of Administration: The pretreatment time may not be optimal for the peak effect of the drug to coincide with the allergen challenge. | Vary the time between emedastine administration and the allergic challenge to determine the optimal window of efficacy. Emedastine has a rapid onset of action. | |
| Animal Model Issues: The chosen animal model may not be appropriate for evaluating an H1 antagonist, or the allergic response may be weak. | Ensure the animal model is well-established and produces a robust and reproducible allergic response. Consider using positive controls (e.g., other known antihistamines). | |
| High variability in results | Inconsistent Administration Technique: Variations in the volume or placement of the drug can lead to variable absorption. | Standardize the administration procedure for all animals. Use calibrated micropipettes for accurate dosing. |
| Individual Animal Differences: Biological variability among animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups. | |
| Adverse effects observed (e.g., eye irritation) | Formulation Issues: The vehicle or excipients in the emedastine formulation may be causing irritation. | If preparing your own formulation, ensure the pH and osmolarity are suitable for the route of administration. Consider using a commercially available vehicle if possible. |
| High Concentration: The concentration of emedastine may be too high, leading to local intolerance. | If efficacy is observed at a lower, non-irritating dose, use that concentration. |
Visualizations
Caption: Emedastine blocks the binding of histamine to H1 receptors.
Caption: Workflow for the Passive Conjunctival Anaphylaxis model.
Caption: A logical guide to troubleshooting low efficacy results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical patterns of ocular anaphylaxis in guinea pigs passively sensitized with IgG1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of emedastine difumarate on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells [jstage.jst.go.jp]
Technical Support Center: Analytical Detection of Emedastine Metabolites
Welcome to the technical support center for the analytical detection of Emedastine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical detection of Emedastine and its primary metabolites, 5-hydroxyemedastine and 6-hydroxyemedastine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for Emedastine and its more polar metabolites. | - Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test various organic solvents with different polarities. - Select Appropriate SPE Sorbent: For solid-phase extraction (SPE), screen different sorbent types (e.g., C18, mixed-mode) to find one with the best retention and elution characteristics for both the parent drug and its metabolites. - Adjust pH: The pH of the sample and extraction solvents can significantly impact the recovery of ionizable compounds like Emedastine and its metabolites. Experiment with pH adjustments to enhance partitioning. |
| Poor Peak Shape (Tailing, Broadening) | Secondary Interactions with Column: Residual silanol groups on the stationary phase can interact with the basic amine groups of Emedastine and its metabolites. | - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. - Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, ammonium formate) to the mobile phase to improve peak shape. - Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and reduce unwanted interactions with the stationary phase. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting Endogenous Components: Phospholipids and other components from biological matrices like plasma can interfere with the ionization of the target analytes in the mass spectrometer source. | - Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove a wider range of interfering compounds. - Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from the regions where matrix components elute. A slower gradient or a different stationary phase might be necessary. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Emedastine and its metabolites will co-elute and experience similar matrix effects, allowing for accurate quantification despite signal suppression or enhancement. |
| Inconsistent Results/Poor Reproducibility | Metabolite Instability: Hydroxylated metabolites can be susceptible to degradation under certain storage or experimental conditions. | - Assess Metabolite Stability: Conduct freeze-thaw, short-term (bench-top), and long-term stability studies for both Emedastine and its metabolites in the biological matrix. - Control Sample Handling: Keep samples on ice during processing and minimize the time between collection and analysis or freezing. - pH Control: Emedastine has been shown to be labile in certain pH conditions.[1] Ensure the pH of the sample and processing solutions is controlled to maintain stability. |
| Low Sensitivity/Inability to Reach Required LLOQ | Suboptimal MS/MS Parameters: The collision energy and other mass spectrometer settings may not be optimized for the specific fragmentation of the metabolites. | - Optimize MS/MS Transitions: Infuse pure standards of 5-hydroxyemedastine and 6-hydroxyemedastine to determine the optimal precursor and product ions and the ideal collision energy for each. - Enhance Sample Concentration: During sample preparation, include a solvent evaporation and reconstitution step to concentrate the analytes in a smaller volume of a weaker solvent before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Emedastine that I should be targeting in my analytical method?
A1: The primary metabolites of Emedastine are 5-hydroxyemedastine and 6-hydroxyemedastine. These are the main analytes to consider for metabolic profiling and pharmacokinetic studies.
Q2: What is a suitable internal standard (IS) for the analysis of Emedastine and its metabolites?
A2: The ideal internal standard is a stable isotope-labeled version of Emedastine (e.g., Emedastine-d4). If a SIL-IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used, but it will not correct for matrix effects as effectively.
Q3: What are the key challenges in developing a robust LC-MS/MS method for Emedastine and its metabolites?
A3: The main challenges include:
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Achieving adequate separation of the isomeric metabolites (5- and 6-hydroxyemedastine) from each other and from the parent drug.
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Overcoming matrix effects from complex biological samples like plasma, which can lead to ion suppression or enhancement.
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Ensuring the stability of the hydroxylated metabolites throughout the sample collection, storage, and analysis process.
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Obtaining sufficient sensitivity to quantify the low concentrations of metabolites often present in biological samples.
Q4: How can I minimize the matrix effect in my assay?
A4: To minimize matrix effects, consider the following:
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Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) for a cleaner sample extract compared to protein precipitation.
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Chromatographic Separation: Optimize your LC method to separate your analytes from the bulk of the matrix components.
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Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.
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Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Q5: What type of sample preparation is recommended for plasma samples?
A5: For the analysis of Emedastine and its metabolites in plasma, solid-phase extraction (SPE) is often preferred for its ability to provide a cleaner extract and reduce matrix effects. Liquid-liquid extraction (LLE) can also be effective. Protein precipitation (PPT) is a simpler method but may result in a dirtier extract and more significant matrix effects.
Quantitative Data Summary
The following table summarizes quantitative data from a validated LC-MS/MS method for the simultaneous determination of Emedastine and its major metabolites in human plasma.
| Analyte | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Recovery (%) | Matrix Effect (%) |
| Emedastine | 50 - 5,000[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| 5-hydroxyemedastine | 50 - 5,000[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| 6-hydroxyemedastine | 50 - 5,000[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for the extraction of Emedastine and its hydroxylated metabolites from human plasma.
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Sample Pre-treatment:
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Thaw frozen plasma samples at room temperature.
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Vortex the samples to ensure homogeneity.
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To a 500 µL aliquot of plasma, add 50 µL of the internal standard working solution (e.g., Emedastine-d4 in methanol).
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Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Column Conditioning:
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Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
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-
Sample Loading:
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Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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-
Washing:
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Wash the cartridge with 1 mL of 2% formic acid in water.
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Wash the cartridge with 1 mL of methanol.
-
-
Elution:
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Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
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Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of Emedastine and its metabolites.
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
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0.5-3.0 min: Linear gradient to 95% B
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3.0-4.0 min: Hold at 95% B
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4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
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Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - to be optimized with pure standards):
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Emedastine: m/z 303.2 → 174.1
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5-hydroxyemedastine: m/z 319.2 → 190.1
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6-hydroxyemedastine: m/z 319.2 → 190.1
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Emedastine-d4 (IS): m/z 307.2 → 178.1
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
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Source Temperature: 150°C.
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Desolvation Temperature: 400°C.
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Gas Flows: Optimize for the specific instrument.
-
-
Visualizations
References
Potential for Emedastine to interfere with fluorescent-based assays
This technical support center is designed for researchers, scientists, and drug development professionals to address the potential for emedastine to interfere with fluorescent-based assays. The following information provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Does emedastine have optical properties that could interfere with fluorescent assays?
Yes. Emedastine is known to absorb ultraviolet (UV) light, which is a prerequisite for potential fluorescence interference. While its intrinsic fluorescence (autofluorescence) has not been extensively characterized in publicly available literature, its absorbance properties warrant careful consideration when designing and interpreting fluorescent assays.
Q2: What are the known absorbance wavelengths of emedastine?
Emedastine exhibits significant absorbance in the UV range. This can be a source of interference if your assay's fluorophore is excited in this region. The primary mechanism of interference from light absorption is the inner filter effect, where the compound reduces the amount of excitation light reaching the fluorophore or absorbs the emitted light before it reaches the detector.
Data Presentation: Spectral Properties of Emedastine
| Property | Wavelength (nm) | Source |
| UV Absorbance Maxima | ~210, ~255, ~290 | [1] |
Q3: What are the primary mechanisms by which emedastine could interfere with a fluorescent assay?
There are two main potential mechanisms:
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Autofluorescence: If emedastine is intrinsically fluorescent upon excitation, its emission signal could overlap with that of the assay's fluorophore. This would lead to artificially high readings and could be misinterpreted as a biological effect.
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Light Absorption (Inner Filter Effect): Emedastine's absorbance of UV light can reduce the signal in two ways: by decreasing the intensity of the excitation light available to the fluorophore, or by absorbing the light emitted by the fluorophore, both leading to falsely low readings.
Troubleshooting Guide for Suspected Interference
If you observe unexpected results in your fluorescent assay in the presence of emedastine (e.g., unusually high or low signal, poor dose-response curves), it is crucial to perform control experiments to diagnose potential interference.
Problem: My fluorescence signal is unexpectedly high in wells containing emedastine.
This may indicate that emedastine is autofluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting Steps:
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Run a Compound-Only Control: Prepare wells containing emedastine at the relevant concentrations in your assay buffer, without the fluorophore or any biological components (e.g., cells, enzymes).
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Measure Fluorescence: Read the plate at your assay's excitation and emission wavelengths.
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Analyze: A significant signal in these control wells confirms that emedastine is contributing to the fluorescence at these wavelengths.
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Problem: My fluorescence signal is unexpectedly low in wells containing emedastine.
This may be due to the inner filter effect, where emedastine absorbs the excitation or emission light.
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Troubleshooting Steps:
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Check for Spectral Overlap: Compare the UV absorbance spectrum of emedastine with the excitation and emission spectra of your fluorophore. Significant overlap suggests a high potential for the inner filter effect.
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Run a Quenching Control: Prepare wells containing your assay's fluorophore at a fixed concentration and add varying concentrations of emedastine.
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Analyze: A dose-dependent decrease in the fluorophore's signal in the absence of any biological target indicates quenching or an inner filter effect.
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Experimental Protocols
Protocol 1: Characterizing Emedastine Autofluorescence
Objective: To determine if emedastine exhibits intrinsic fluorescence under your specific experimental conditions.
Materials:
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Emedastine difumarate
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Assay buffer (the same buffer used in your primary experiment)
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Fluorescence microplate reader with spectral scanning capabilities
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Black, clear-bottom microplates suitable for fluorescence
Methodology:
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Prepare a stock solution of emedastine in a suitable solvent (e.g., DMSO) and then dilute it to the highest concentration used in your assay in the assay buffer.
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Perform a serial dilution of emedastine directly in the microplate using the assay buffer. Include buffer-only wells as a blank.
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Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 250-500 nm).
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Emission Scan: Set the excitation wavelength to that of your assay's fluorophore and scan a range of emission wavelengths (e.g., 400-700 nm).
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Data Analysis: Plot the fluorescence intensity against the wavelength. Significant peaks will identify the excitation and emission maxima of emedastine's potential autofluorescence.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential mechanisms of interference and a logical workflow for troubleshooting.
References
Accounting for Emedastine's thermal decomposition in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the thermal decomposition of emedastine in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of emedastine difumarate?
A1: Emedastine difumarate is thermally stable up to 218.32°C.[1] Above this temperature, it undergoes a multi-step decomposition.
Q2: What happens when emedastine difumarate is heated above its decomposition temperature?
A2: The thermal decomposition of emedastine difumarate occurs in three main steps[1]:
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218.32 – 298.10°C: Release of difumarate and 1-methyl-[2][3] diazepane.
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299 – 396°C: Release of ethoxy ethane.
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396 – 660°C: Pyrolysis of 1H-Benzimidazole.
Q3: How can I determine the thermal stability of my emedastine-containing formulation?
A3: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of your specific formulation.[1] These methods can help identify the onset of decomposition and any interactions between emedastine and excipients that may alter its stability.
Q4: What are the key considerations when developing an analytical method for emedastine?
A4: Due to its thermal lability, it is crucial to use analytical techniques that do not expose the sample to high temperatures. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a suitable method. During method development and validation, it is important to assess the potential for degradation under the analytical conditions.
Q5: Are there formulation strategies to improve the thermal stability of emedastine?
A5: For thermally sensitive drugs like emedastine, several formulation strategies can be employed. These include lyophilization (freeze-drying) to create a more stable solid-state form and the careful selection of excipients that do not promote degradation. For solid dosage forms, techniques like hot-melt extrusion should be approached with caution, ensuring that processing temperatures remain well below the decomposition threshold of emedastine.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Impurities in Chromatographic Analysis After Sample Preparation Involving Heat
| Possible Cause | Troubleshooting Step |
| Thermal Degradation of Emedastine | 1. Review the sample preparation protocol to identify any steps involving high temperatures. 2. If heating is necessary, ensure the temperature does not exceed the stability threshold of emedastine (218.32°C). 3. Consider alternative, non-thermal sample preparation methods such as sonication or vortexing in a suitable solvent. 4. Analyze a reference standard of emedastine that has been intentionally heated to confirm if the unexpected peaks correspond to known thermal degradants. |
| Interaction with Excipients at Elevated Temperatures | 1. Conduct a compatibility study using DSC to assess interactions between emedastine and individual excipients at various temperatures. 2. If an incompatibility is identified, consider replacing the problematic excipient with a more thermally compatible alternative. |
Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | 1. Ensure the sample is finely ground and homogeneously packed into the crucible to ensure uniform heat distribution. 2. Use a consistent sample mass for all analyses to ensure comparability of results. |
| Incorrect Instrument Parameters | 1. Verify that the heating rate, gas flow, and temperature range are appropriate for emedastine analysis. A typical heating rate for TGA is 10°C/min, and for DSC is 2°C/min. 2. Calibrate the instrument using appropriate standards (e.g., indium for DSC) to ensure temperature and heat flow accuracy. |
| Sample Contamination | 1. Use clean crucibles and handling tools to avoid contamination. 2. Analyze a blank crucible to ensure there is no residual contamination from previous runs. |
Data Presentation
Table 1: Thermal Decomposition of Emedastine Difumarate
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Suggested Released Moiety |
| 1 | 218.32 – 298.10 | 64.80 | Difumarate and 1-methyl-\ diazepane |
| 2 | 299 – 396 | 13.20 | Ethoxy ethane |
| 3 | 396 – 660 | 22.70 | 1H-Benzimidazole |
Source: Adapted from Abdel-Razeq et al., 2012
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol is based on the methodology described by Abdel-Razeq et al. (2012) for the analysis of emedastine difumarate.
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Instrument: Simultaneous Thermogravimetric Analyzer (e.g., Shimadzu TGA-60 H with TA 60 software).
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Sample Preparation: Weigh approximately 5 mg of the emedastine difumarate sample into a platinum crucible.
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Atmosphere: Dry nitrogen at a flow rate of 30 mL/min.
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Reference: An empty platinum crucible.
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Temperature Program: Heat from ambient temperature to 1000°C at a heating rate of 10°C/min.
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Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
This protocol is based on the methodology described by Abdel-Razeq et al. (2012).
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Instrument: Differential Scanning Calorimeter (e.g., Shimadzu-DSC 50).
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Sample Preparation: Weigh approximately 2 mg of the emedastine difumarate sample and pack it into a platinum pan.
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Atmosphere: Dynamic nitrogen atmosphere with a constant flow of 30 mL/min.
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Temperature Program: Heat from ambient temperature up to 300°C at a heating rate of 2°C/minute.
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Calibration: Calibrate the instrument with a standard reference of indium.
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Data Analysis: Record the heat flow as a function of temperature to identify thermal events such as melting and decomposition.
Visualizations
Emedastine H1 Receptor Signaling Pathway
Emedastine is a selective H1 histamine receptor antagonist. It competitively blocks the action of histamine on H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.
Caption: Emedastine's mechanism of action as an H1 receptor antagonist.
Experimental Workflow for Assessing Thermal Stability
This workflow outlines the key steps in evaluating the thermal properties of an emedastine-containing sample.
Caption: Workflow for thermal analysis of emedastine samples.
References
Validation & Comparative
Comparative efficacy of Emedastine versus Olopatadine in allergic conjunctivitis models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount. In the realm of allergic conjunctivitis, both emedastine and olopatadine have emerged as key players. This guide provides an objective, data-driven comparison of their efficacy in preclinical models, offering insights into their distinct pharmacological profiles.
Allergic conjunctivitis, an inflammatory condition of the eye, is primarily driven by the activation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators. Both emedastine and olopatadine target these pathways, but with differing potencies and mechanisms that can influence their overall therapeutic effect. This comparison delves into their performance in established allergic conjunctivitis models, supported by detailed experimental data and methodologies.
Comparative Efficacy Data
The following tables summarize the key quantitative data comparing the preclinical efficacy of emedastine and olopatadine.
| Parameter | Emedastine | Olopatadine | Reference |
| Histamine H1 Receptor Binding Affinity (Ki) | 1.3 ± 0.1 nM | 31.6 nM | [1] |
| Mast Cell Stabilization (IC50) | Data not available | 559 µM (inhibition of histamine, tryptase, and prostaglandin D2 release from human conjunctival mast cells) | [2] |
| Inhibition of Histamine-Induced Cytokine Release (IC50) | IL-6: 2.23 nMIL-8: 3.42 nMGM-CSF: 1.50 nM | Data not available | [3][4] |
Mechanism of Action: A Tale of Two Pathways
Emedastine and olopatadine both exert their effects through the histamine H1 receptor pathway, a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of allergy.[5] Olopatadine, however, possesses a dual mechanism of action, also demonstrating the ability to stabilize mast cells, thereby preventing the initial release of histamine and other inflammatory mediators.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of these two drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Histamine-stimulated cytokine secretion from human conjunctival epithelial cells: inhibition by the histamine H1 antagonist emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
Validating the H1-receptor selectivity of Emedastine against other antihistamines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published experimental data confirms the high H1-receptor selectivity of emedastine compared to other antihistamines, highlighting its potential for targeted therapeutic action with a reduced likelihood of off-target effects. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of receptor binding affinities, experimental methodologies, and relevant signaling pathways.
Emedastine, a second-generation antihistamine, demonstrates a significantly higher affinity for the histamine H1 receptor over other histamine receptor subtypes (H2 and H3) and exhibits negligible interaction with adrenergic, dopaminergic, and serotonergic receptors.[1][2][3][4][5] This high selectivity is a key differentiator from many first-generation antihistamines and even some second-generation agents, which can interact with other receptors, leading to undesirable side effects such as sedation and anticholinergic symptoms.
Comparative Receptor Binding Affinity
The following table summarizes the equilibrium dissociation constants (Ki) of emedastine and other antihistamines at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Antihistamine | H1 (Ki, nM) | H2 (Ki, nM) | H3 (Ki, nM) | Adrenergic (α1) (Ki, µM) | Muscarinic (Ki, µM) | Serotonergic (5-HT2) (Ki, µM) | Dopaminergic (D2) (Ki, µM) |
| Emedastine | 1.3 | 49,067 | 12,430 | >10 | >10 | >10 | >10 |
| Pyrilamine | - | 11887 (ratio H2:H1) | 12709 (ratio H3:H1) | - | - | - | - |
| Ketotifen | - | 858 (ratio H2:H1) | 1752 (ratio H3:H1) | - | - | - | - |
| Levocabastine | - | 420 (ratio H2:H1) | 82 (ratio H3:H1) | - | - | - | - |
| Pheniramine | - | 430 (ratio H2:H1) | 312 (ratio H3:H1) | - | - | - | - |
| Chlorpheniramine | - | 5700 (ratio H2:H1) | 2216 (ratio H3:H1) | - | - | - | - |
| Antazoline | - | 1163 (ratio H2:H1) | 1110 (ratio H3:H1) | - | - | - | - |
| Cetirizine | - | - | - | >10 | >10 | >10 | >10 |
Note: For some antihistamines, only selectivity ratios were available in the cited literature. A higher ratio indicates greater selectivity for the H1 receptor. For emedastine and cetirizine at non-histaminergic receptors, a concentration at which no significant binding was observed is provided, indicating low affinity.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring phosphoinositide turnover.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a drug for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., emedastine) to a target receptor (e.g., histamine H1 receptor) by measuring its ability to displace a radiolabeled ligand.
Materials:
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Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).
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Radioligand (e.g., [3H]mepyramine for H1 receptors).
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Test compound (antihistamine).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and homogenized.
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Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
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Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
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Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
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Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide Turnover Functional Assay
This assay measures the functional consequence of receptor activation or inhibition, providing insights into the antagonist's potency.
Objective: To determine the potency (IC50) of an antihistamine in inhibiting histamine-induced activation of the H1 receptor, which is coupled to the Gq protein and stimulates the production of inositol phosphates.
Materials:
-
Cultured cells expressing the histamine H1 receptor (e.g., human trabecular meshwork cells).
-
[3H]myo-inositol for radiolabeling.
-
Histamine (agonist).
-
Test compound (antihistamine).
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling: Cells are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pool.
-
Pre-incubation with Antagonist: The cells are pre-incubated with various concentrations of the test antihistamine.
-
Stimulation: The cells are then stimulated with a fixed concentration of histamine to activate the H1 receptors.
-
Lysis and Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.
-
Separation: The different inositol phosphates are separated using anion exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is measured using a scintillation counter.
-
Data Analysis: The concentration of the antihistamine that causes 50% inhibition of the histamine-induced inositol phosphate production (IC50) is determined.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow, the H1-receptor signaling pathway, and a logical comparison of antihistamine selectivity.
Caption: Experimental workflow for determining antihistamine receptor selectivity.
Caption: Histamine H1 receptor signaling pathway.
Caption: Logical comparison of antihistamine receptor selectivity profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Emedastine Difumarate Ophthalmic Solution |… | Clinician.com [clinician.com]
- 5. Emedastine Difumarate | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Emedastine's Mast Cell Stabilizing Effects: A Comparative Analysis with Other Dual-Action Antihistamines
In the landscape of allergic conjunctivitis treatment, dual-action antihistamines have emerged as a cornerstone of therapy, offering both immediate relief from histamine-mediated symptoms and long-term control through mast cell stabilization. Emedastine, a potent H1 receptor antagonist, is recognized for its dual-action properties. This guide provides a detailed comparison of the mast cell stabilizing effects of emedastine with other prominent dual-action agents, including olopatadine, ketotifen, azelastine, bepotastine, and epinastine, supported by available experimental data.
Quantitative Comparison of Mast Cell Stabilizing Effects
The following table summarizes the in-vitro mast cell stabilizing effects of various dual-action antihistamines based on data from different studies. It is important to note that direct head-to-head comparative studies for all agents under identical experimental conditions are limited. Therefore, the presented data, including IC50 values (the half maximal inhibitory concentration), should be interpreted with consideration for the varied experimental setups.
| Agent | Mast Cell Type | Mediator Release Inhibited | IC50 / Effective Concentration | Citation |
| Emedastine | Rat Peritoneal Mast Cells | Histamine | > 10⁻⁹ M | [1] |
| Olopatadine | Human Conjunctival Mast Cells | TNF-α | 13.1 µM | [2] |
| Human Conjunctival Mast Cells | Degranulation | 559 µM | [3] | |
| Ketotifen | Human Conjunctival Mast Cells | Histamine & Tryptase | 10⁻¹¹ to 10⁻⁴ M | [4][5] |
| Azelastine | Cultured Human Mast Cells | Histamine & Tryptase | Maximal inhibition at 24 µM | |
| Bepotastine | Human Conjunctival Mast Cells | Degranulation | 252 µM | |
| Epinastine | Human Skin Mast Cells | Histamine | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing mast cell stabilization.
Human Conjunctival Mast Cell Degranulation Assay
This assay evaluates the ability of a compound to inhibit the release of inflammatory mediators from human conjunctival mast cells.
1. Mast Cell Isolation:
-
Human conjunctival tissues are obtained from donor eyes.
-
The tissue is enzymatically digested to create a single-cell suspension.
-
Mast cells are purified from the cell suspension using density gradient centrifugation.
2. Cell Culture and Sensitization:
-
Purified mast cells are cultured in an appropriate medium.
-
For IgE-mediated degranulation, cells are sensitized overnight with human IgE.
3. Drug Incubation and Degranulation Induction:
-
Sensitized mast cells are washed and pre-incubated with varying concentrations of the test compound (e.g., emedastine, olopatadine) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Degranulation is induced by challenging the cells with an appropriate stimulus, such as an allergen (for IgE-sensitized cells) or a non-immunological secretagogue like compound 48/80.
4. Quantification of Mediator Release:
-
The cell suspension is centrifuged to separate the cells from the supernatant.
-
The supernatant is collected to measure the amount of released mediators (e.g., histamine, tryptase, TNF-α) using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).
-
The cell pellet can be lysed to determine the total mediator content.
-
The percentage of mediator release is calculated as: (amount in supernatant) / (amount in supernatant + amount in cell lysate) x 100.
-
The inhibitory effect of the test compound is determined by comparing the mediator release in the presence and absence of the compound.
Rat Peritoneal Mast Cell Histamine Release Assay
This is a common in vitro model to screen for mast cell stabilizing activity.
1. Mast Cell Collection:
-
Wistar rats are euthanized, and the peritoneal cavity is lavaged with a buffered salt solution.
-
The peritoneal fluid containing mast cells is collected.
2. Cell Purification:
-
The collected fluid is centrifuged, and the cell pellet is resuspended.
-
Mast cells are purified by layering the cell suspension on a density gradient medium (e.g., Percoll) and centrifuging.
3. Histamine Release Assay:
-
Purified mast cells are pre-incubated with different concentrations of the test compounds for a defined time at 37°C.
-
Histamine release is induced by adding a secretagogue, such as compound 48/80 or substance P.
-
The reaction is stopped by placing the tubes on ice and centrifuging.
-
The histamine content in the supernatant is measured using a fluorometric assay or an ELISA kit.
-
The percentage of histamine release and its inhibition by the test compounds are calculated.
Signaling Pathways and Mechanisms of Action
Dual-action antihistamines exert their mast cell stabilizing effects by interfering with key signaling pathways involved in mast cell degranulation. A primary mechanism for many of these agents is the inhibition of calcium influx, which is a critical step for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators.
Caption: IgE-mediated mast cell degranulation pathway and points of inhibition by dual-action antihistamines.
The binding of an allergen to IgE antibodies on the surface of mast cells cross-links the high-affinity IgE receptors (FcεRI), initiating a complex intracellular signaling cascade. This leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores like the endoplasmic reticulum. This initial calcium release then promotes the opening of store-operated calcium channels on the cell membrane, leading to a sustained influx of extracellular calcium. This rise in intracellular calcium is the final trigger for the fusion of histamine-containing granules with the cell membrane and the release of their contents.
Emedastine has been shown to inhibit histamine release by inhibiting both the release of calcium from intracellular stores and the influx of extracellular calcium into mast cells. Other dual-action agents, such as ketotifen, are also known to inhibit calcium influx as a key part of their mast cell stabilizing mechanism. Azelastine has been demonstrated to inhibit the increase in intracellular calcium levels following mast cell activation.
Caption: General workflow for an in-vitro mast cell stabilization assay.
Conclusion
Emedastine, along with other dual-action antihistamines, demonstrates a clear mast cell stabilizing effect in vitro by inhibiting the release of inflammatory mediators. The primary mechanism of action for many of these agents involves the modulation of intracellular calcium levels, a critical step in the degranulation process. While the available data suggests differences in potency among these agents, direct comparative studies under standardized conditions are needed for a definitive ranking. The choice of a particular dual-action agent in a research or clinical setting may depend on a variety of factors, including its specific inhibitory profile against different mediators and its efficacy in relevant in vivo models. This guide provides a foundational understanding of the comparative mast cell stabilizing effects of emedastine and its counterparts, highlighting the importance of standardized experimental protocols for accurate assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. In vitro inhibition of human conjunctival mast-cell degranulation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Emedastine's In Vivo Inhibitory Effect on Histamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of emedastine in inhibiting histamine release, benchmarked against other prominent anti-allergic compounds. The data presented is curated from preclinical studies to assist in the evaluation of emedastine's therapeutic potential.
Comparative Efficacy of Histamine Release Inhibitors
The following table summarizes the in vivo inhibitory effects of emedastine and its comparators on histamine release. The data is derived from passive cutaneous/conjunctival anaphylaxis models, a standard for evaluating anti-allergic activity.
| Compound | Animal Model | Route of Administration | Endpoint Measured | Effective Dose (ED₅₀) or Inhibition % |
| Emedastine | Guinea Pig | Topical Ocular | Inhibition of passive conjunctival anaphylaxis | ED₅₀: 0.0046% (5 min prior to challenge)ED₅₀: 0.00022% (30 min prior to challenge)[1] |
| Ketotifen | Guinea Pig | Oral | Inhibition of passive cutaneous anaphylaxis | Reported to be equipotent to emedastine in antihistaminic activity[1]. A study on allergic conjunctivitis showed ketotifen had a faster onset of action than emedastine, though both were effective.[2][3][4] |
| Azelastine | Rat | Topical | Inhibition of mast cell degranulation & vascular permeability | At 24 µM, completely prevented extravasation in a skin mast cell activation model. Azelastine also demonstrates inhibition of histamine release from mast cells in response to various stimuli. |
| Olopatadine | Guinea Pig | Topical Ocular | Inhibition of passive anaphylaxis in conjunctiva | ED₅₀: 0.0067% (intravenous antigen challenge)ED₅₀: 0.0170% (topical ocular antigen challenge) |
| Cromolyn Sodium | Rat | Intraperitoneal | Inhibition of passive cutaneous anaphylaxis | Has been shown to inhibit passive cutaneous anaphylaxis in rats. However, its efficacy can be variable depending on the animal model and route of administration, and it is largely ineffective in mouse models. |
Experimental Protocols
The in vivo validation of the inhibitory effect on histamine release for the compounds listed above is predominantly conducted using the Passive Cutaneous Anaphylaxis (PCA) or its ocular variant, Passive Conjunctival Anaphylaxis (P-CA) model.
Passive Cutaneous/Conjunctival Anaphylaxis (PCA/P-CA) Protocol
This experimental model assesses the ability of a drug to inhibit an IgE-mediated allergic reaction in the skin or conjunctiva.
1. Sensitization:
-
Animals (typically rats or guinea pigs) are passively sensitized by an intradermal (for PCA) or subconjunctival (for P-CA) injection of anti-dinitrophenyl (DNP)-IgE antibody.
-
A latency period of 24 to 72 hours is allowed for the IgE antibodies to bind to the high-affinity FcεRI receptors on mast cells in the tissue.
2. Drug Administration:
-
The test compound (e.g., Emedastine) or vehicle is administered to the animals. The route of administration (e.g., topical, oral, intraperitoneal) and the pre-treatment time before the antigen challenge are critical parameters and are varied depending on the study's objectives.
3. Antigen Challenge and Visualization:
-
The animals are challenged intravenously with an antigen (e.g., DNP-HSA, dinitrophenyl-human serum albumin) along with a dye, typically Evans blue.
-
The antigen cross-links the IgE antibodies on the mast cells, triggering degranulation and the release of histamine and other inflammatory mediators.
-
Histamine increases vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue at the site of sensitization. The intensity of the blue color is proportional to the extent of the allergic reaction.
4. Quantification of Histamine Release Inhibition:
-
After a specific time, the animals are euthanized, and the colored tissue area is excised.
-
The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide).
-
The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer.
-
The inhibitory effect of the test compound is calculated by comparing the amount of dye extravasation in the drug-treated group to the vehicle-treated control group. The dose that produces 50% inhibition is determined as the ED₅₀.
Visualizing the Mechanism of Action
To understand how Emedastine and other mast cell stabilizers exert their effects, it is crucial to visualize the signaling pathway of histamine release and the experimental workflow.
References
Emedastine vs. Loratadine: A Comparative Analysis of Topical and Systemic Efficacy in Ocular Allergy Models
A detailed examination of topical emedastine and systemic loratadine for the management of ocular allergy, supported by experimental data from conjunctival allergen challenge models.
This guide provides a comprehensive comparison of the efficacy of topical emedastine and systemic loratadine in preclinical and clinical models of ocular allergy. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, details methodologies of pivotal studies, and visually represents relevant biological pathways and experimental workflows.
Executive Summary
Ocular allergy, a prevalent condition affecting a significant portion of the population, is primarily managed through topical and systemic antihistamines. Emedastine, a potent and selective H1-receptor antagonist, is formulated as an ophthalmic solution for direct application to the eye. Loratadine, a second-generation antihistamine, is administered orally for systemic relief of allergic symptoms, including those affecting the eyes. This guide delves into the comparative efficacy of these two agents, highlighting the advantages and disadvantages of topical versus systemic administration in the context of ocular allergy. The evidence presented is largely drawn from studies utilizing the Conjunctival Allergen Challenge (CAC) model, a standardized and reproducible method for inducing and evaluating the signs and symptoms of allergic conjunctivitis.
Mechanism of Action
Both emedastine and loratadine exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to the clinical manifestations of an allergic reaction.
Emedastine is a highly selective H1-receptor antagonist.[1][2][3] When administered topically, it directly targets the histamine receptors in the conjunctiva, the primary site of the allergic reaction in the eye.[2] This localized action allows for a rapid onset of relief from itching and a reduction in redness.[4]
Loratadine is also a selective peripheral H1-receptor antagonist. Following oral administration, it is absorbed into the bloodstream and distributed throughout the body, where it blocks histamine receptors in various tissues, including the conjunctiva.
Below is a diagram illustrating the histamine H1 receptor signaling pathway and the points of intervention for emedastine and loratadine.
Comparative Efficacy: Topical vs. Systemic
A key randomized, double-blind, placebo-controlled study directly compared the efficacy of topical emedastine 0.05% ophthalmic solution with oral loratadine 10 mg in a human conjunctival allergen challenge (CAC) model. The results of this study provide compelling evidence for the superior efficacy of topical administration in managing the acute signs and symptoms of allergic conjunctivitis.
Data Presentation
| Efficacy Endpoint | Treatment Group | Mean Score at 3 min | Mean Score at 5 min | Mean Score at 10 min |
| Ocular Itching (0-4 scale) | Emedastine 0.05% | 0.6 | 0.8 | 0.7 |
| Loratadine 10 mg | 1.8 | 1.9 | 1.7 | |
| P-value (Emedastine vs. Loratadine) | < 0.05 | < 0.05 | < 0.05 | |
| Conjunctival Redness (0-4 scale) | Emedastine 0.05% | 1.5 | 1.7 | 1.6 |
| Loratadine 10 mg | 2.2 | 2.4 | 2.3 | |
| P-value (Emedastine vs. Loratadine) | < 0.05 | < 0.05 | < 0.05 |
Data adapted from a study comparing emedastine and loratadine in a CAC model.
The data clearly indicates that topical emedastine was significantly more effective than systemic loratadine in reducing both ocular itching and conjunctival redness at all-time points assessed post-allergen challenge.
Experimental Protocols
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method used to evaluate the efficacy of anti-allergic medications. The following is a generalized protocol based on several cited studies.
Detailed Methodology of a Representative CAC Study:
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration (Visit 1): Increasing concentrations of the selected allergen are instilled into the conjunctival sac of one eye at 10-minute intervals until a predefined positive allergic reaction (e.g., a certain score for itching and redness) is achieved. This determines the challenge dose for that individual.
-
Dose Confirmation (Visit 2): The previously determined allergen dose is administered to confirm a consistent allergic response.
-
Treatment and Challenge (Visit 3): Subjects are randomized to receive one of the following treatments in a double-blind manner:
-
Topical emedastine 0.05% ophthalmic solution and an oral placebo.
-
Systemic loratadine 10 mg tablet and a topical placebo (vehicle eye drops).
-
A combination of active emedastine and active loratadine.
-
-
One hour after drug administration, both eyes are challenged with the predetermined dose of the allergen.
-
Efficacy Evaluation:
-
Ocular Itching: Assessed by the subject on a standardized 5-point scale (0 = none, 4 = severe) at 3, 5, and 10 minutes post-challenge.
-
Conjunctival, Ciliary, and Episcleral Redness (Hyperemia): Graded by the investigator using a standardized 5-point scale (0 = none, 4 = severe) at 5, 10, and 20 minutes post-challenge.
-
Other Signs: Chemosis (swelling of the conjunctiva), lid swelling, and tearing are also assessed at the same time points as redness.
-
Discussion and Conclusion
While systemic antihistamines like loratadine are effective for allergic rhinitis and can provide some relief for ocular symptoms, they may not achieve a sufficient concentration in the conjunctival tissue to provide the same level of rapid and robust relief as a topical agent. Furthermore, systemic antihistamines can be associated with side effects such as dry eye, which can be counterproductive in patients with ocular allergies.
References
- 1. Emedastine ophthalmic solution 0.05% versus levocabastine ophthalmic suspension 0.05% in the treatment of allergic conjunctivitis using the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, double-masked, placebo-controlled comparison of the efficacy of emedastine difumarate 0.05% ophthalmic solution and ketotifen fumarate 0.025% ophthalmic solution in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. clinician.com [clinician.com]
A Comparative Analysis of Emedastine and Loteprednol Etabonate for Pediatric Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
Allergic conjunctivitis is a prevalent ocular inflammatory condition in the pediatric population, necessitating effective and safe therapeutic interventions. This guide provides a detailed comparative study of two commonly prescribed ophthalmic solutions: Emedastine difumarate, a selective histamine H1 receptor antagonist, and Loteprednol etabonate, a "soft" corticosteroid. This analysis is based on a comprehensive review of clinical trial data and pharmacological literature to support research and development in pediatric ophthalmology.
Mechanism of Action
Emedastine is a potent and selective second-generation antihistamine.[1] Its primary mechanism involves blocking the action of histamine, a key mediator in allergic reactions, at the H1 receptors on conjunctival epithelial and nerve cells.[2] This action prevents the classic symptoms of allergic conjunctivitis, such as itching and redness.[1][2] Emedastine has been shown to inhibit the histamine-induced secretion of pro-inflammatory cytokines like IL-6 and IL-8 from conjunctival epithelial cells.
Loteprednol etabonate is a site-active corticosteroid designed for ophthalmic use to minimize systemic side effects.[3] Its anti-inflammatory effects are mediated through the binding to glucocorticoid receptors in the cytoplasm of immune cells. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, including cytokines and prostaglandins. A key action of Loteprednol etabonate is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes.
Signaling Pathway Diagrams
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy comparison of emedastine 0.05% ophthalmic solution compared to levocabastine 0.05% ophthalmic suspension in pediatric subjects with allergic conjunctivitis. Emadine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamic comparison of Emedastine and Cetirizine in healthy volunteers
In the landscape of H1-receptor antagonists, emedastine and cetirizine are prominent players in the management of allergic conditions. This guide offers a detailed pharmacodynamic comparison of these two agents in healthy volunteers, presenting key experimental data on their efficacy, sedative properties, and cognitive effects. The information is tailored for researchers, scientists, and drug development professionals, providing a clear, data-driven overview to inform clinical and research decisions.
Efficacy: Suppression of Histamine-Induced Wheal and Flare
A primary measure of an antihistamine's efficacy is its ability to suppress the wheal and flare response induced by histamine. Studies in healthy volunteers have demonstrated that both emedastine and cetirizine are significantly more effective than placebo in this regard.[1][2] At steady-state pharmacokinetic levels, no significant difference in potency was observed between cetirizine and emedastine administered at a dose of 2 mg twice daily.[1][2]
| Parameter | Emedastine (2 mg b.i.d.) | Emedastine (4 mg q.d.) | Cetirizine (10 mg q.d.) | Placebo | Source |
| Wheal and Flare Suppression | Significantly more effective than placebo | Significantly more effective than placebo | Significantly more effective than placebo | - | [1] |
| Potency at Steady State | Comparable to Cetirizine 10 mg q.d. | - | Comparable to Emedastine 2 mg b.i.d. | - |
Experimental Protocol: Histamine-Induced Wheal and Flare Suppression
The evaluation of wheal and flare suppression typically involves a double-blind, crossover study design in healthy volunteers. Participants receive single or repeated doses of the study drugs (e.g., emedastine 4 mg once daily, emedastine 2 mg twice daily, cetirizine 10 mg once daily) and placebo. At baseline and at specified time points after drug administration (e.g., day 1 and day 5 for steady-state), histamine skin-prick tests are performed using concentrations of 1 mg/ml or 10 mg/ml. The resulting wheal and flare areas are then measured to determine the extent of suppression by each treatment.
Central Nervous System Effects: Sedation and Cognitive Function
While effective, the potential for central nervous system (CNS) side effects is a critical differentiator for antihistamines. Studies comparing emedastine and cetirizine have revealed differences in their sedative and cognitive impacts.
Oral doses of emedastine (2 mg and 4 mg twice daily) have been shown to be sedating and to impair driving performance in healthy volunteers. The effects of cetirizine on driving were less pronounced, although still significant when assessed over several days. Notably, women appeared to be more impaired by both drugs. In a study comparing the therapeutic efficacy and tolerability for seasonal allergic rhinitis, a slighter tendency to drowsiness was observed with emedastine compared to cetirizine. However, another study indicated that cetirizine was 3.5 times more likely to be associated with reports of sedation than loratadine.
Regarding cognitive function, cetirizine at its recommended therapeutic dose of 10 mg has been shown to be free from disruptive effects on psychomotor and cognitive function in some studies. However, other research suggests that cetirizine can impair information processing speed, specifically tracking performance and memory scanning speed, at doses of 10 mg and 20 mg.
| Parameter | Emedastine (2 mg & 4 mg b.i.d.) | Cetirizine (10 mg q.d.) | Source |
| Driving Performance | Significantly impaired | Less impairment than emedastine, but still significant | |
| Subjective Sedation | Sedating | Reports of sedation are notable | |
| Cognitive Function | - | May impair information processing speed |
Experimental Protocol: Assessment of Driving Performance
To assess the effects on driving, a standardized test is conducted in healthy volunteers under controlled conditions. Participants receive the study drugs (e.g., emedastine 2 mg and 4 mg twice daily, cetirizine 10 mg once daily) or placebo for a set period (e.g., 5 days) in a double-blind, crossover manner. Driving performance is measured at specific times after drug administration (e.g., between 3 and 4 hours post-dose) on different days of the treatment period. In some studies, the interaction with alcohol is also assessed by administering a controlled amount of alcohol to achieve a specific blood alcohol concentration before the driving test.
Mechanism of Action: H1-Receptor Signaling Pathway
Both emedastine and cetirizine are selective H1-receptor antagonists. They act as inverse agonists, meaning they bind to the H1 receptor and stabilize it in an inactive state, thereby producing the opposite effect to histamine. This action blocks the downstream signaling cascade initiated by histamine binding.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to an intracellular G-protein (Gq). When histamine binds to the H1 receptor, it activates Gq, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and cell adhesion molecules, contributing to the allergic response.
By blocking the H1 receptor, emedastine and cetirizine prevent this entire cascade, thus mitigating the inflammatory processes associated with allergic reactions.
References
Safety Operating Guide
Proper Disposal of Emedastine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of emedastine, an antihistamine used in research and development. Adherence to these guidelines is essential to minimize environmental impact and ensure workplace safety.
Emedastine: Key Safety and Disposal Information
Emedastine, and its common salt form emedastine difumarate, is classified as harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound.[3][4] In the event of accidental exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[3]
The primary route for the disposal of emedastine is through an authorized waste management company. This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local regulations.
| Identifier | Value | Source |
| Chemical Name | Emedastine | |
| CAS Number | 87233-61-2 | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statement | P501: Dispose of contents/container through a waste management company authorized by the local government. | |
| Primary Disposal Route | Incineration at an approved facility |
Experimental Protocol: Deactivation and Disposal of Emedastine Waste
For laboratory-scale waste containing emedastine, the following step-by-step procedure should be followed. This protocol is designed to prepare the waste for collection by a licensed hazardous waste disposal service.
Materials:
-
Emedastine waste (solid or in solution)
-
Appropriate waste container (clearly labeled "Hazardous Waste")
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Chemical fume hood
Procedure:
-
Segregation: Isolate all waste containing emedastine from other laboratory waste streams. This includes contaminated labware, unused product, and solutions.
-
Containerization:
-
For solid waste (e.g., expired emedastine, contaminated consumables), place it in a designated, leak-proof hazardous waste container.
-
For liquid waste (e.g., emedastine solutions), use a compatible, sealed container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "Emedastine," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a certified waste management provider.
-
Documentation: Maintain a log of all hazardous waste generated, including the date, type of waste, and quantity.
Note: It is imperative to avoid flushing emedastine down the drain or disposing of it in the regular trash, as this can lead to environmental contamination. While the FDA provides guidelines for household disposal of some medications, these are not appropriate for a laboratory setting.
Logical Workflow for Emedastine Disposal
The following diagram illustrates the decision-making process for the proper disposal of emedastine in a laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
